Methyl 6-bromo-1H-indazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
methyl 6-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMZRPZSZXFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676280 | |
| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-42-2 | |
| Record name | 1H-Indazole-3-carboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR [m.chemicalbook.com]
- 7. PubChemLite - 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lakeland.edu [lakeland.edu]
- 10. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 6-bromo-1H-indazole-3-carboxylate
The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique bioisosteric relationship with indole allows it to act as a versatile pharmacophore, capable of forming critical hydrogen bond interactions within the active sites of various protein targets.[1] This has led to the successful development of several blockbuster drugs, including the kinase inhibitors pazopanib and axitinib, which are cornerstones in oncology.[1]
This compound (CAS No. 885278-42-2) represents a strategically important building block for the synthesis of novel therapeutic agents.[2] Its structure incorporates three key features for chemical diversification: a reactive N-H for substitution, a bromine atom at the C6 position amenable to cross-coupling reactions, and a methyl ester at the C3 position for amide bond formation. This trifecta of functionalities makes it an exceptionally valuable starting material for creating diverse chemical libraries aimed at a range of biological targets, particularly in oncology and neurology.[2]
This technical guide provides an in-depth exploration of this compound, consolidating essential information on its synthesis, physicochemical properties, reactivity, and handling. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885278-42-2 | [3] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
| Appearance | Solid | [4] |
| Synonyms | 6-bromo-1H-indazole-3-carboxylic acid methyl ester, 6-Bromo-3-(methoxycarbonyl)-1H-indazole | [4] |
| InChI Key | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [4] |
Note: While extensive experimental spectroscopic data for this specific compound is not widely published, researchers can expect characteristic ¹H and ¹³C NMR signals consistent with the substituted indazole scaffold.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved via Fischer esterification of the corresponding carboxylic acid precursor. This method is robust, scalable, and utilizes common laboratory reagents.
Diagram of the Synthetic Pathway
References
Foundational Analysis: Molecular Formula and Physicochemical Properties
An In-depth Technical Guide to the Structure Elucidation of Methyl 6-bromo-1H-indazole-3-carboxylate
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound, a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] As a pivotal intermediate, its unambiguous structural confirmation is a prerequisite for its use in the synthesis of novel therapeutic agents and advanced materials.[1] This document moves beyond a simple recitation of data, focusing instead on the scientific rationale behind the analytical workflow, ensuring a self-validating and logical process for researchers, scientists, and professionals in drug development.
Before delving into complex spectroscopic analysis, the foundational properties of the compound are established. The elemental composition is determined, typically via high-resolution mass spectrometry (HRMS) or combustion analysis, to confirm the molecular formula.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | [3][4] |
| Molecular Weight | 255.07 g/mol | [2][3] |
| Appearance | Solid (typically yellow) | [2][4] |
| Exact Mass | 253.969086 u | [3] |
Overview of a Common Synthetic Route
Understanding the synthesis of the target molecule provides crucial context for its structural analysis. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid precursor.[2] This reaction directly informs the expected presence of a methyl ester group.
Caption: Fischer esterification of the carboxylic acid precursor.
Spectroscopic & Spectrometric Elucidation Workflow
The core of the structure determination relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: Logical workflow for comprehensive structure elucidation.
Mass Spectrometry (MS)
Expertise & Causality: The first step is to confirm the molecular weight and elemental composition. For a bromine-containing compound, mass spectrometry is particularly powerful because of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in nearly a 1:1 natural abundance). This provides an immediate and definitive check for the presence of a single bromine atom.
Expected Data:
-
Molecular Ion Peak (M⁺): A cluster of peaks will be observed.
-
Isotopic Pattern: The spectrum will display two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 254 and 256), representing the molecule with ⁷⁹Br and ⁸¹Br, respectively.
-
High-Resolution MS (HRMS): This technique would yield an exact mass measurement (e.g., 253.9691) that corresponds to the molecular formula C₉H₇BrN₂O₂.[3]
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion cluster and its characteristic M⁺ and M+2 isotopic pattern.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The synthesis via esterification leads us to expect characteristic absorptions for an N-H bond, a C=O bond (ester), and aromatic rings.
Expected Data: A summary of expected vibrational frequencies is presented below.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |
| ~3300 | Indazole N-H | Stretching |
| ~1720 | Ester C=O | Stretching |
| ~1620, 1450 | Aromatic C=C/C=N | Ring Stretching |
| ~1250 | Ester C-O | Stretching |
Experimental Protocol (ATR-IR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.
Experimental Protocol (General):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Analysis (Proton NMR)
This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
N-H Proton: A broad singlet is expected at a high chemical shift (>10 ppm in DMSO-d₆), which would disappear upon adding a drop of D₂O (deuterium exchange).
-
Aromatic Protons: The benzene portion of the indazole ring has three protons.
-
H-4: This proton is adjacent to the fused ring junction and is coupled only to H-5, appearing as a doublet.
-
H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
-
H-7: This proton is adjacent to the bromine atom and coupled only to H-5, appearing as a doublet (or a singlet/broad singlet depending on the resolution and coupling constant).
-
-
Methyl Ester Protons (-OCH₃): A sharp singlet, integrating to 3 protons, is expected around 3.9 ppm.
¹³C NMR Analysis (Carbon NMR)
This experiment identifies all unique carbon environments.
-
Carbonyl Carbon (C=O): A signal in the downfield region (~160-165 ppm).
-
Aromatic/Heterocyclic Carbons: Seven distinct signals are expected for the indazole ring system. The carbon directly attached to the bromine (C-6) will typically have a chemical shift around 115-125 ppm.
-
Methyl Carbon (-OCH₃): A signal in the upfield region (~52 ppm).
2D NMR Analysis: Establishing Connectivity
-
COSY (Correlation Spectroscopy): This experiment validates the proton coupling network. A cross-peak will be observed between H-4 and H-5, and between H-5 and H-7, confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the signals for H-4, H-5, H-7, and the methyl protons to their corresponding C-4, C-5, C-7, and -OCH₃ carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons.
-
Key Correlation 1: The methyl protons (~3.9 ppm) will show a strong correlation to the ester carbonyl carbon (~162 ppm), confirming the methyl ester functionality.
-
Key Correlation 2: The H-4 proton will show correlations to C-3 (the carbon bearing the ester) and the bridgehead carbon C-7a, locking the position of the ester group.
-
Key Correlation 3: The H-7 proton will show correlations to C-5 and C-6, confirming the position of the bromine atom.
-
Table 3: Summary of Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Signal | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations |
| NH | ~14.0 | br s | - | C-3, C-7a |
| H-4 | ~8.1 | d | ~122 | C-3, C-5, C-7a |
| H-5 | ~7.5 | dd | ~125 | C-4, C-6, C-7 |
| H-7 | ~7.9 | d | ~115 | C-5, C-6 |
| OCH₃ | ~3.9 | s | ~52 | C=O |
| C-3 | - | - | ~140 | - |
| C-3a | - | - | ~142 | - |
| C-6 | - | - | ~118 | - |
| C-7a | - | - | ~128 | - |
| C=O | - | - | ~162 | - |
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. Mass spectrometry provides definitive confirmation of the molecular formula and the presence of bromine. IR spectroscopy identifies the key functional groups predicted from its synthesis. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the substitution pattern and the precise location of the methyl ester and bromine atom on the indazole scaffold. This rigorous, multi-faceted approach ensures the absolute structural integrity of this vital chemical building block, enabling its confident application in research and development.
References
Methyl 6-bromo-1H-indazole-3-carboxylate literature review
An In-Depth Technical Guide to Methyl 6-bromo-1H-indazole-3-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the indazole nucleus being a particularly prominent scaffold.[1][2] This bicyclic aromatic system, comprising a fusion of benzene and pyrazole rings, is a "privileged structure" renowned for its versatile biological activities.[3][4][5] Indazole derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3][6] Their ability to act as bioisosteres for purines allows them to effectively interact with various enzymatic targets, most notably protein kinases.[7][8]
Within this important class of molecules, This compound (CAS No: 885278-42-2) emerges as a critical and versatile building block.[9] Its unique trifunctional nature—featuring a reactive bromine atom, a modifiable ester group, and a nucleophilic NH group on the indazole ring—provides medicinal chemists with multiple handles for molecular elaboration. This guide, tailored for researchers and drug development professionals, offers a comprehensive overview of its synthesis, chemical properties, key reactions, and its pivotal role in the creation of next-generation therapeutics, particularly in the fields of oncology and neurology.[9]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and drug development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂O₂ | [10][11] |
| Molecular Weight | 255.07 g/mol | [10][11][12] |
| Appearance | Solid (typically yellow) | [10][12] |
| Density | ~1.71 g/cm³ | [11][12] |
| Boiling Point | 399.7 °C at 760 mmHg | [11][12] |
| InChI Key | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [10] |
| Purity (Typical) | ≥98% | [10] |
Core Synthesis Methodology
The most common and reliable synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid precursor. This method is favored for its straightforward execution and high yields.
Workflow for Synthesis
Caption: Synthetic workflow for the esterification of 6-bromo-1H-indazole-3-carboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol details the synthesis of the title compound from 6-bromo-1H-indazole-3-carboxylic acid.[12] The rationale behind this acid-catalyzed approach is the protonation of the carbonyl oxygen of the carboxylic acid, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Materials:
-
6-bromo-1H-indazole-3-carboxylic acid (1.0 eq)
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 3.00 g, 12 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[12]
-
Acid Addition: To this suspension, slowly add concentrated sulfuric acid (1.50 mL, 28 mmol) dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction upon mixing acid and methanol.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL).[12] Trustworthiness Note: The bicarbonate wash is essential to neutralize the sulfuric acid catalyst and any remaining unreacted carboxylic acid, preventing product degradation and simplifying purification.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. This typically yields the product, this compound, as a yellow solid (yields are often reported around 76%).[12]
Chemical Reactivity and Strategic Derivatization
The true value of this compound lies in its capacity to serve as a versatile scaffold for constructing complex molecules. The three primary reactive sites can be addressed with high selectivity.
Caption: Key reactive sites and derivatization pathways for the title compound.
-
N1-Position Alkylation/Protection: The indazole nitrogen is nucleophilic and can be readily alkylated or protected. A common procedure involves deprotonation with a strong base like sodium hydride (NaH) followed by the addition of an electrophile, such as [β-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) for protection or an alkyl halide for direct derivatization.[12][13] This step is often crucial for controlling regioselectivity in subsequent cross-coupling reactions.
-
C6-Position Cross-Coupling: The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reacting the bromo-indazole with a boronic acid or ester, is extensively used to introduce diverse aryl and heteroaryl moieties.[7][14] This reaction is fundamental to the synthesis of many kinase inhibitors, where the appended aryl group often interacts with specific pockets in the target enzyme.[7][8]
-
C3-Position Ester Modification: The methyl ester at the C3 position can be manipulated in several ways. It can be hydrolyzed back to the carboxylic acid for amide coupling or reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[15] This alcohol can then be used for further functionalization.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole core is a cornerstone in the design of small molecule kinase inhibitors, drugs that have revolutionized cancer treatment.[7][16] Dysregulated kinase activity is a hallmark of many cancers, and molecules that can selectively block their function are of high therapeutic value.[8][16] this compound is a key starting material for indazole-based inhibitors that target the "DFG-out" (inactive) conformation of kinases, often leading to higher selectivity.[7]
Case Study: Synthesis of FLT3/PDGFRα Inhibitors
Derivatives of the title compound have been used to generate potent inhibitors of kinases like FLT3, PDGFRα, and c-Kit, which are implicated in various leukemias and solid tumors.[7] The general synthetic strategy involves:
-
Conversion of the C3-ester to a C3-amino group.
-
N1-alkylation (e.g., methylation).
-
Suzuki coupling at the C6-bromo position to introduce a complex benzamide side chain.[7]
This modular approach allows for the creation of large libraries of compounds to probe structure-activity relationships (SAR). The 3-amino-indazole moiety typically serves as a "hinge-binder," forming crucial hydrogen bonds with the kinase's hinge region, while the group installed at the C6-position explores deeper hydrophobic pockets.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological properties of indazole derivatives: recent developments [pubmed.ncbi.nlm.nih.gov]
- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 12. This compound | 885278-42-2 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. prepchem.com [prepchem.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Methyl 6-bromo-1H-indazole-3-carboxylate in Organic Solvents
Foreword: Navigating the Solubility Landscape for a Key Pharmaceutical Intermediate
Methyl 6-bromo-1H-indazole-3-carboxylate stands as a pivotal intermediate in the synthesis of a multitude of bioactive molecules, particularly within the realms of oncology and neurological drug discovery.[1] Its indazole core is a privileged scaffold in medicinal chemistry, lending urgency to a comprehensive understanding of its physicochemical properties. Among these, solubility is paramount. The ability to dissolve this compound in a suitable solvent system governs every stage of the drug development pipeline, from synthesis and purification to formulation and preclinical testing.
This guide eschews a simplistic data-listing approach. In the dynamic world of research, rote numbers are of limited value without a deep, causal understanding of the principles that govern them. Instead, this document provides a foundational framework for researchers to rationally approach, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and discuss the practical implications for drug development.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics is the first step in predicting its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | [2][3][4] |
| Molecular Weight | 255.07 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Density | ~1.709 g/cm³ | [5] |
| Boiling Point | 399.7 °C (Predicted) | [5] |
The structure of this compound features a bicyclic aromatic indazole system, a bromine substituent, and a methyl ester group. The presence of the N-H group and the ester's carbonyl oxygen allows for hydrogen bonding, both as a donor and an acceptor. The aromatic rings contribute to van der Waals interactions and potential π-π stacking. The bromine atom adds to the molecular weight and volume, and its electronegativity can influence the molecule's polarity.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation:
ΔG = ΔH - TΔS
The process can be conceptually broken down into three stages, as illustrated below.
Caption: Energetic stages of the dissolution process.
-
Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the solid crystal lattice together. This is an endothermic process.
-
Cavitation Energy (ΔH_cavity): Energy needed to create a space or cavity within the solvent for the solute molecule. This is also endothermic.
-
Solvation Energy (ΔH_solvation): Energy released when the solute molecule is surrounded by and interacts with solvent molecules. This is an exothermic process.
The overall enthalpy of solution (ΔH_solution) is the sum of these three terms. A key principle in predicting solubility is "like dissolves like." This means that solvents with similar intermolecular forces to the solute will lead to a more favorable (more exothermic) solvation energy, promoting dissolution.
Qualitative Solubility Prediction and Solvent Selection
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H and carbonyl groups of the indazole. The alkyl chains are short, maintaining a high degree of polarity. Predicted Solubility: Moderate to High. These are often good choices for initial solubility screening. Synthesis procedures note the use of methanol, suggesting it is a suitable solvent.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments and can accept hydrogen bonds, but do not donate them. They are effective at solvating polar molecules. Predicted Solubility: High. DMSO is often considered a near-universal solvent for many drug-like molecules.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. DCM is mentioned as a solvent for purification via chromatography, indicating that the compound is soluble in it.[5] Predicted Solubility: Moderate.
-
Ethers (e.g., Tetrahydrofuran (THF)): THF is a polar aprotic solvent with a lower dielectric constant than DMSO or DMF. It is mentioned as a solvent in synthetic steps, indicating sufficient solubility for reactions.[5] Predicted Solubility: Moderate.
-
Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent. It is frequently used in the synthesis and purification of this compound, confirming its utility as a solvent.[5] Predicted Solubility: Moderate.
-
Nonpolar Solvents (e.g., Heptane, Hexane): These solvents primarily interact through weak van der Waals forces. Given the polar nature of the indazole ring and the ester group, solubility is expected to be low. Heptane is used as an anti-solvent in chromatographic purification, which supports this prediction.[5] Predicted Solubility: Low.
A more advanced method for solvent selection involves the use of Hansen Solubility Parameters (HSP) .[6][7] HSP theory decomposes the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][8] A solvent is more likely to dissolve a solute if their Hansen parameters are similar. While the specific HSP values for this compound are not published, they could be estimated using group contribution methods available in specialized software.[9][10]
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for solubility determination remains the shake-flask method, which measures thermodynamic solubility.[11] The following protocol is a robust, self-validating system for determining the solubility of this compound in a chosen organic solvent.
Caption: Shake-Flask Method Workflow.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, purity >98%)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is critical; a good starting point is 2-3 times the expected amount, ensuring a solid phase remains after equilibration.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some compounds, 48-72 hours may be necessary. The system is at equilibrium when the concentration of the dissolved solid in the supernatant no longer changes over time.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
Carefully separate the supernatant (the clear, saturated solution) from the solid phase. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This is often the preferred method to ensure no fine particles are carried over.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with the same solvent using calibrated volumetric glassware. A series of dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the value in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: A key validation step is the visual confirmation of remaining solid in the vial after the equilibration period. This ensures that the solution was indeed saturated.
-
Time to Equilibrium: To ensure true equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.
-
Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.
Implications for Drug Development
An accurate understanding of the solubility of this compound is not an academic exercise; it has profound practical consequences:
-
Process Chemistry: Solvent selection for synthesis and crystallization is dictated by solubility. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization and purification.
-
Formulation Science: For preclinical in vitro and in vivo studies, the compound must be dissolved in a suitable vehicle. Poor solubility can lead to the use of co-solvents or complex formulations, which can have their own biological effects. Knowing the solubility in common excipients like DMSO, ethanol, or polyethylene glycol is crucial.
-
Analytical Chemistry: Developing analytical methods, such as HPLC or LC-MS, requires the compound to be soluble in the mobile phase. Solubility data guides the selection of appropriate solvents for sample preparation and analysis.
Conclusion
While a definitive, universal table of solubility values for this compound is not presently available, this guide provides a more valuable asset: a framework for understanding, predicting, and determining its solubility. By combining a theoretical understanding of molecular interactions with robust experimental protocols, researchers can confidently navigate the challenges of working with this important pharmaceutical intermediate. The principles and methods outlined herein empower scientists to make informed decisions, accelerating the path from synthesis to discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 885278-42-2 [chemicalbook.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. rsc.org [rsc.org]
- 9. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
An In-depth Technical Guide to Methyl 6-bromo-1H-indazole-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3][4] Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[1][3][4]
Methyl 6-bromo-1H-indazole-3-carboxylate stands out as a particularly valuable building block for drug discovery professionals. The ester at the 3-position and the bromine atom at the 6-position provide orthogonal handles for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the indazole core, a key strategy in lead optimization. This guide provides an in-depth look at the synthesis, characterization, and reactivity of this compound, offering field-proven insights for researchers and scientists in drug development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a building block is the bedrock of its effective use in synthesis. This compound is typically supplied as an off-white to pink or yellow solid.[5][6] Key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂O₂ | [6] |
| Molecular Weight | 255.07 g/mol | [6] |
| CAS Number | 885278-42-2 | [6] |
| Appearance | Off-white to pink/yellow solid | [6] |
| Boiling Point (Predicted) | 399.7 ± 22.0 °C at 760 mmHg | |
| Density (Predicted) | 1.709 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.71 ± 0.40 | |
| XLogP (Predicted) | 2.37 | |
| InChIKey | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [6] |
Note: An experimental melting point for this compound is not widely reported in the literature. However, its isomer, Methyl 6-bromo-1H-indazole-5-carboxylate, has a reported melting point of 170-175 °C, which can serve as a useful estimate.[7]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of the title compound is through the Fischer esterification of its corresponding carboxylic acid. This method is reliable and proceeds in high yield.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of indazole carboxylic acids.[5]
Materials:
-
6-bromo-1H-indazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous methanol (e.g., 15-20 mL per gram of carboxylic acid).
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (e.g., ~2 equivalents) dropwise with stirring. The addition is exothermic and should be done with care.
-
Reaction: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the excess acid) and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or flash column chromatography to afford this compound as a solid.[5] A typical yield for this reaction is in the range of 75-85%.[5]
Causality of Experimental Choices and Mechanistic Insight
The choice of a strong acid catalyst like sulfuric acid is crucial for the success of the Fischer esterification. The reaction mechanism, illustrated below, proceeds via several equilibrium steps. The acid serves two primary purposes:
-
Activation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).
-
Facilitating the Leaving Group: The hydroxyl group is a poor leaving group. Protonation of one of the hydroxyl groups in the tetrahedral intermediate allows for the departure of a neutral water molecule, a much better leaving group.
The use of excess methanol as the solvent shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired ester.
Caption: The catalytic cycle of the Fischer esterification.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The aromatic region would likely display an AX system or a more complex pattern depending on the solvent, corresponding to the protons at the 4, 5, and 7 positions. The N-H proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. The methyl ester protons will be a sharp singlet at approximately 3.9-4.0 ppm. For example, the related 3-ethoxycarbonyl-1H-indazole shows aromatic protons between 7.30 and 8.06 ppm in DMSO-d₆.[8]
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 160-165 ppm. The aromatic carbons will appear between 110 and 145 ppm, with the carbon bearing the bromine atom (C-6) showing a characteristic shift. The methyl carbon of the ester will be the most upfield signal, around 52-55 ppm. For comparison, the carbons of the indazole ring in 3-ethoxycarbonyl-1H-indazole appear between 111.09 and 140.93 ppm in DMSO-d₆.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A broad peak in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration. A strong, sharp absorbance around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the ester. The C-O stretching of the ester will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be expected to be 253.9691 for the ⁷⁹Br isotope and 255.9671 for the ⁸¹Br isotope.
Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its multiple reactive sites. The diagram below illustrates the key reaction handles on the molecule.
Caption: Key reactive sites on this compound.
N-Alkylation and Regioselectivity
The indazole ring possesses two nitrogen atoms (N1 and N2) that can undergo alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the base and solvent used. This is a critical consideration for any synthetic campaign, as it dictates the final structure of the molecule. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to strongly favor alkylation at the N1 position for indazoles with electron-withdrawing groups at the 3-position. Conversely, other conditions might lead to mixtures of N1 and N2 isomers, necessitating careful purification.
Cross-Coupling Reactions at the 6-Position
The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which is a common strategy in the late-stage functionalization of drug candidates to fine-tune their pharmacological properties.
Applications in Drug Discovery and Development
The strategic placement of functional groups makes this compound a valuable starting material for several classes of bioactive molecules.
Precursor for Kinase Inhibitors
The indazole scaffold is a well-established core for kinase inhibitors. For example, derivatives of 1H-indazole-3-carboxamide have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. This compound can be readily converted to the corresponding amide, which can then be further elaborated through cross-coupling at the 6-position to generate a library of potential PAK1 inhibitors.
Building Block for Targeted Protein Degradation
Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The indazole scaffold has been identified as a valuable component in the design of novel PROTACs. This compound serves as an excellent starting point for the synthesis of the target-binding ligand portion of a PROTAC, with the bromine and ester functionalities allowing for the attachment of linkers and other recognition elements.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is predicted to be an irritant to the skin and eyes and may be acutely toxic.[5] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[5]
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for the construction of complex molecular architectures. The insights provided in this guide regarding its synthesis, characterization, and reactivity are intended to empower researchers to fully leverage the potential of this versatile building block in the development of next-generation therapeutics.
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 885278-42-2 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. wiley-vch.de [wiley-vch.de]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Stability and Storage of Methyl 6-bromo-1H-indazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The integrity of a molecule like Methyl 6-bromo-1H-indazole-3-carboxylate, a crucial building block in the synthesis of various therapeutic agents, directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling, grounded in established scientific principles and regulatory expectations.
Introduction to this compound: A Chemist's Perspective
This compound is a heterocyclic compound featuring a bicyclic indazole core. The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The 1H-indazole tautomer is known to be the more thermodynamically stable form.[1][3]
The molecule's structure, however, presents several potential liabilities from a stability standpoint that warrant careful consideration:
-
Methyl Ester Group: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[4]
-
Bromo Substituent: The carbon-bromine bond on the aromatic ring can be labile, especially when exposed to light (photolysis) or high temperatures.[5][6]
-
Indazole Ring: While the aromatic indazole core is generally stable, the N-H proton can be acidic, and the nitrogen atoms can be sites for oxidative attack.
Understanding these potential degradation pathways is the first step in designing a robust stability program and ensuring the long-term integrity of the compound.
Key Factors Influencing the Stability of this compound
The stability of a chemical compound is not an intrinsic property but is highly dependent on its environment. For this compound, the following factors are of primary concern:
Table 1: Summary of Environmental Factors and Their Potential Impact
| Factor | Potential Degradation Pathway | Consequence |
| pH (in solution) | Acid- or base-catalyzed hydrolysis of the methyl ester. | Formation of 6-bromo-1H-indazole-3-carboxylic acid and methanol. |
| Temperature | Thermal decomposition, potentially involving C-Br bond cleavage. | Loss of potency, formation of unknown impurities. |
| Light (UV/Visible) | Photolytic cleavage of the C-Br bond (photodebromination). | Formation of methyl 1H-indazole-3-carboxylate and other related impurities. |
| Humidity/Moisture | Facilitates solid-state hydrolysis of the ester; can induce physical changes.[7][8][9] | Loss of potency, changes in physical properties (e.g., caking). |
| Oxygen/Oxidizing Agents | Oxidation of the indazole ring system. | Formation of N-oxides or other oxidative degradation products. |
Recommended Storage and Handling Protocols
Based on the chemical liabilities of this compound, the following storage and handling procedures are recommended to ensure its long-term stability:
-
Optimal Storage Conditions:
-
Temperature: Store at controlled room temperature (20-25°C). For long-term storage (months to years), refrigeration (2-8°C) is advisable to minimize any potential thermal degradation.
-
Light: The compound should be stored in amber glass vials or other light-resistant containers to protect it from photolytic degradation.[10]
-
Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[11][12] This involves flushing the container with the inert gas before sealing.
-
Moisture: The compound should be stored in a tightly sealed container in a desiccator or a low-humidity environment to prevent moisture uptake and subsequent hydrolysis.[8]
-
-
Handling Procedures:
-
Always handle the compound in a well-ventilated area, preferably a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When weighing and transferring the solid, minimize its exposure to ambient light and humidity.
-
For creating solutions, use dry solvents and prepare them fresh whenever possible.
-
Designing a Stability Assessment Program: Forced Degradation Studies
To proactively understand the degradation profile of this compound, a forced degradation (or stress testing) study is essential.[13][14] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products and establish degradation pathways. This is a critical step in developing a stability-indicating analytical method as required by regulatory agencies like the FDA and under ICH guidelines.[13][15]
Diagram 1: Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze at appropriate time points.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Solution State: Heat the stock solution at 80°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent peak from all degradation products.
-
Calculate the percentage of degradation and perform a mass balance analysis.
-
For significant degradation products, use LC-MS to determine their molecular weights and propose their structures.
-
Diagram 2: Predicted Degradation Pathways
Caption: Predicted major degradation pathways for the compound.
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated stability-indicating analytical method (SIAM).[16][17] For a compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[18]
Key Characteristics of a SIAM:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and excipients.
-
Accuracy, Precision, and Linearity: The method must provide results that are accurate, precise, and linear over the desired concentration range.
-
Robustness: The method should be reliable under minor variations in experimental conditions.
The development of a SIAM is an iterative process. The chromatograms from the forced degradation study are used to optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to ensure adequate resolution between the parent compound and all degradants.
Conclusion: A Proactive Approach to Ensuring Compound Integrity
This compound is a valuable intermediate in drug discovery and development. Its inherent chemical structure, however, presents stability challenges that must be managed proactively. By understanding the potential degradation pathways—hydrolysis, photolysis, and oxidation—researchers can implement appropriate storage and handling procedures to preserve the compound's integrity.
A well-designed forced degradation study, guided by ICH principles, is not merely a regulatory requirement but a fundamental scientific investigation that provides invaluable insights into the molecule's behavior.[19][20] The data generated from such studies informs the development of robust analytical methods, aids in formulation design, and ultimately ensures that the quality of this critical building block is maintained throughout its lifecycle, from the laboratory to its final application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems | Regport India [regportindia.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. database.ich.org [database.ich.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ijsdr.org [ijsdr.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pharmatimesofficial.com [pharmatimesofficial.com]
Key Intermediates in the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
An In-depth Technical Guide
Abstract
Methyl 6-bromo-1H-indazole-3-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while achievable through several pathways, hinges on the strategic formation and transformation of key intermediates. This guide provides an in-depth analysis of the prevalent synthetic routes, focusing on the causality behind experimental choices, the critical role of specific intermediates, and the validation of protocols. We will dissect two primary strategies: the construction of the indazole ring from acyclic precursors and the functionalization of a pre-formed indazole scaffold. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to select and optimize the synthesis of this valuable compound.
Introduction: The Strategic Importance of the Indazole Scaffold
Indazoles are aromatic heterocyclic compounds recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[3] The title compound, this compound, combines three crucial functionalities: the indazole core for biological activity, a bromine atom at the 6-position which serves as a handle for further cross-coupling reactions (e.g., Suzuki, Heck), and a methyl carboxylate group at the 3-position that can be readily converted into amides or other functional groups.[2][4] Understanding the synthesis of this molecule is therefore a matter of mastering the control over the formation of its core structure and the introduction of its specific substituents.
The primary challenge lies in achieving the desired regiochemistry, particularly the placement of the bromine atom at C6 and the carboxylate at C3. The synthetic strategies discussed herein are designed to overcome this challenge through logical, multi-step sequences where the isolation and purification of key intermediates are paramount to achieving high yield and purity in the final product.
Synthetic Strategy I: Indazole Ring Construction
Building the heterocyclic ring system from appropriately substituted benzene derivatives is a common and versatile approach. The key intermediate in these pathways is typically a species poised for intramolecular cyclization to form the pyrazole ring fused to the benzene core.
The Isatin Pathway: Reductive Cyclization
A well-established route to indazole-3-carboxylic acids begins with isatin (1H-indole-2,3-dione).[5][6] For the target molecule, this requires starting with the corresponding 5-bromoisatin . The core of this pathway involves a three-step sequence: ring-opening, diazotization, and reductive cyclization.
The pivotal intermediate in this synthesis is the 2-amino-5-bromophenylglyoxylic acid diazonium salt . Its formation and subsequent reaction are the chemical linchpins of this entire route.
Mechanism and Rationale:
-
Ring Opening: 5-Bromoisatin is treated with a strong base, such as aqueous sodium hydroxide, to hydrolyze the amide bond. This opens the five-membered ring to form the sodium salt of (2-amino-5-bromophenyl)glyoxylic acid. This step is a classic ester/amide hydrolysis driven by the nucleophilic attack of hydroxide.
-
Diazotization: The resulting amino acid is then treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). This converts the primary aromatic amine into a diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate. The diazonium salt is the key intermediate that enables the subsequent cyclization.
-
Reductive Cyclization: The diazonium salt is not isolated. It is immediately reduced, typically using a reducing agent like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). The reduction of the diazonium group initiates an intramolecular cyclization, where the newly formed hydrazine attacks the adjacent ketone, ultimately forming the indazole ring of 6-bromo-1H-indazole-3-carboxylic acid .[5][6]
-
Esterification: The final step is a standard Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid (like H₂SO₄) to yield the target molecule, this compound.
Workflow: Synthesis via the Isatin Pathway
Caption: The Isatin pathway to the target ester.
Synthetic Strategy II: Functionalization of a Pre-formed Indazole Scaffold
An alternative and often more direct approach involves the late-stage functionalization of a readily available indazole derivative. This strategy is contingent on the ability to control the regioselectivity of the functionalization step, in this case, bromination.
Electrophilic Bromination of Methyl 1H-indazole-3-carboxylate
This route begins with the non-brominated parent compound, Methyl 1H-indazole-3-carboxylate , which itself can be synthesized from the reaction of benzyne with ethyl diazoacetate.[7] The key step is the selective electrophilic bromination of the benzene ring portion of the indazole system.
The critical intermediate in this pathway is the unsubstituted parent ester, Methyl 1H-indazole-3-carboxylate . The success of the synthesis depends entirely on the regiochemical outcome of its bromination.
Mechanism and Rationale:
-
Activation and Directing Effects: The indazole ring system is considered electron-rich and readily undergoes electrophilic aromatic substitution. The fused benzene ring is activated by the pyrazole ring. The directing effect of the pyrazole moiety generally favors substitution at the C5 and C7 positions. However, the presence of the electron-withdrawing carboxylate group at C3 can influence this outcome. Published procedures for the bromination of indazole-3-carboxylic acid demonstrate that substitution occurs preferentially at the C5 position, but can also occur at other positions.[8] Achieving C6 substitution via this method is less common and may require specific directing groups or more complex reaction conditions. A more reliable method is to start with a precursor that already contains the bromine in the desired position.
Note: While direct bromination to the 6-position is challenging, a related and more practical approach involves the bromination of 1H-indazole-3-carboxylic acid . A documented procedure shows that dissolving the acid in glacial acetic acid and treating it with bromine at elevated temperatures (90 °C) can yield 5-bromo-1H-indazole-3-carboxylic acid in high yield.[8] This highlights the feasibility of electrophilic bromination on the indazole core, although achieving the specific 6-bromo isomer may require a different starting material or synthetic design.
Esterification of 6-bromo-1H-indazole-3-carboxylic acid
This is arguably the most straightforward and reliable final step, assuming a viable synthesis for the precursor acid exists. The key intermediate is 6-bromo-1H-indazole-3-carboxylic acid .[9]
Protocol Rationale: The conversion of a carboxylic acid to a methyl ester is a fundamental organic transformation. The Fischer-Speier esterification is the most common method. The reaction involves treating the carboxylic acid with an excess of methanol, which acts as both the solvent and the reagent, in the presence of a catalytic amount of a strong protic acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the product side.
Workflow: Synthesis via Esterification
Caption: Final esterification step workflow.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the availability of starting materials, scalability, and safety considerations.
| Feature | Strategy I: Isatin Pathway | Strategy II: Bromination/Esterification |
| Starting Material | 5-Bromoisatin | 1H-Indazole-3-carboxylic acid or its ester |
| Key Intermediate | Diazonium salt of (2-amino-5-bromophenyl)glyoxylic acid | 6-bromo-1H-indazole-3-carboxylic acid |
| Regiocontrol | Excellent; defined by the starting material. | Can be challenging for bromination; esterification is straightforward. |
| Scalability | Good; diazotization requires careful temperature control. | Good; esterification is a robust and scalable reaction. |
| Safety Concerns | Diazonium salts are potentially explosive and must be handled with care at low temperatures. | Use of bromine requires good ventilation and handling procedures. |
| Overall Yield | Moderate to good, dependent on the efficiency of the reductive cyclization. | High for the esterification step; overall yield depends on the synthesis of the brominated acid. |
Detailed Experimental Protocols
The following protocols are synthesized from established literature procedures and represent self-validating systems for the synthesis of key intermediates and the final product.
Protocol 5.1: Synthesis of 6-bromo-1H-indazole-3-carboxylic acid (Key Intermediate)
This protocol is adapted from the principles of the isatin route.
Step A: Ring Opening of 5-Bromoisatin
-
In a round-bottom flask, suspend 5-bromoisatin (1.0 eq) in a 10% aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the mixture to 70-80 °C with stirring until a clear, dark red solution is formed (approx. 30-45 minutes).
-
Cool the reaction mixture in an ice bath to 0-5 °C. This solution of sodium (2-amino-5-bromophenyl)glyoxylate is used directly in the next step.
Step B: Diazotization and Reductive Cyclization
-
To the cold solution from Step A, slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2), maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 1 hour at this temperature.
-
In a separate, larger flask, prepare a solution of sodium sulfite (3.0 eq) in water.
-
Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be allowed to rise to room temperature. Nitrogen gas evolution will be observed.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with concentrated HCl to pH 1. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 6-bromo-1H-indazole-3-carboxylic acid. The product can be recrystallized from ethanol/water if necessary.
Protocol 5.2: Synthesis of this compound (Final Product)
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (20 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water. A white or off-white solid will precipitate.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid product extensively with water, followed by a small amount of cold methanol to remove impurities.
-
Dry the product under vacuum to afford this compound.[10]
Conclusion
The synthesis of this compound is most reliably achieved through a convergent strategy where the core indazole ring with the correct bromination pattern is constructed first, followed by a simple esterification. The Isatin pathway, while involving a sensitive diazonium salt intermediate, offers excellent regiochemical control and is a well-documented method for producing the necessary 6-bromo-1H-indazole-3-carboxylic acid precursor. The final esterification is a robust and high-yielding transformation. For researchers in drug development, mastering the synthesis of this key carboxylic acid intermediate is the critical step toward accessing the target ester and its subsequent derivatives. Understanding the causality behind each step—the need for low temperatures during diazotization, the role of the reducing agent in cyclization, and the equilibrium nature of esterification—is essential for successful, safe, and scalable synthesis.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 660823-36-9|6-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 6-bromo-1H-indazole-3-carboxylate for Accelerated Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a multitude of biological targets, leading to applications in oncology, neurology, and anti-inflammatory research.[1][3][4] Within the vast chemical space of indazole derivatives, Methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2) emerges as a particularly versatile and powerful building block for drug discovery programs.[3][5]
This compound's utility stems from its trifunctional nature, offering three distinct and orthogonal handles for chemical modification. This allows for the systematic and independent elaboration of different parts of the molecule, which is crucial for structure-activity relationship (SAR) studies.
-
N1/N2 Positions: The pyrazole ring's nitrogen atoms are nucleophilic, providing sites for alkylation or arylation to modulate physicochemical properties and explore key interactions with target proteins.
-
C6-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.
-
C3-Methyl Ester: Readily converted into a carboxylic acid or a wide range of amides, which are critical for establishing hydrogen bond interactions and improving pharmacokinetic profiles.
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols designed for immediate application in a research setting.
Caption: Structure of this compound and its key sites for synthetic modification.
Foundational Synthesis: Preparation of the Starting Material
While commercially available, understanding the synthesis of this compound is valuable. It is typically prepared via a straightforward Fischer esterification from its corresponding carboxylic acid precursor, 6-bromo-1H-indazole-3-carboxylic acid.
Protocol 1: Fischer Esterification
This protocol outlines the synthesis of the title compound from its carboxylic acid precursor.
Rationale: The use of a strong acid like H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess.
| Reagent | M.W. | Quantity | Moles (equiv) |
| 6-bromo-1H-indazole-3-carboxylic acid | 241.04 | 3.00 g | 12.4 mmol (1.0) |
| Methanol (MeOH) | 32.04 | 50 mL | ~1.2 mol (excess) |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1.50 mL | ~28 mmol (2.3) |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Saturated Aqueous NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (3.00 g) in methanol (50 mL) in a round-bottom flask equipped with a condenser and magnetic stir bar.
-
Slowly add concentrated sulfuric acid (1.50 mL) to the suspension with stirring.
-
Heat the reaction mixture to reflux (approx. 90°C) and maintain for 4 hours.[5] Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL).[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a yellow solid.[5] (Expected yield: ~76%).
Key Synthetic Transformations and Protocols
The strategic power of this building block lies in the ability to selectively address its three reactive sites. The following sections provide detailed protocols for these critical transformations.
Regioselective N-Alkylation: The N1 vs. N2 Challenge
A primary challenge in indazole chemistry is controlling the site of N-alkylation, as reactions often yield a mixture of N1 and N2 regioisomers.[6] Achieving high regioselectivity is paramount to avoid difficult and costly chromatographic separations.[6] The choice of base and solvent system is the most critical factor governing the outcome.[1][6]
Caption: Conceptual workflow for achieving regioselective N-alkylation of the indazole core.
Protocol 2: Selective N1-Alkylation (Thermodynamic Control)
Rationale: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF favor the formation of the more thermodynamically stable N1-alkylated product.[1][6] It is proposed that the sodium cation may chelate between the indazole N2 atom and the C3-carboxylate oxygen, sterically hindering the approach of the electrophile to the N2 position.[6]
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[6]
-
Re-cool the mixture to 0°C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.
Protocol 3: Selective N2-Alkylation (Mitsunobu Reaction)
Rationale: The Mitsunobu reaction provides a reliable method for accessing the N2-alkylated isomer, which is often the kinetic product. The reaction proceeds via an intermediate phosphonium salt, and the steric environment often favors attack by the less hindered N2 nitrogen.[7][8]
Procedure:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0°C.[8]
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC/LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired products.
| Condition | Predominant Isomer | Rationale | Reference |
| NaH in THF | N1 | Thermodynamic control, chelation effect | [1][6] |
| K₂CO₃ in DMF | Mixture of N1/N2 | Less selective, polar aprotic solvent | [6] |
| Alcohol, PPh₃, DIAD/DEAD (Mitsunobu) | N2 | Kinetic control, steric factors | [7][8] |
| Alkyl Tosylate, Cs₂CO₃ in Dioxane at 90°C | N1 | High-yielding thermodynamic conditions | [7] |
C6-Position Functionalization via Cross-Coupling
The C6-bromo substituent is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming C-C bonds, valued for its mild conditions and high functional group tolerance.[9][10]
Protocol 4: Suzuki-Miyaura Cross-Coupling
Rationale: This reaction creates a new carbon-carbon bond between the C6 position of the indazole and an aryl or vinyl group from a boronic acid. The choice of palladium catalyst, ligand, and base is crucial for an efficient catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] For N-H containing substrates, a suitable base like K₂CO₃ or Cs₂CO₃ is required.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100-140°C, either conventionally or using microwave irradiation, until the starting material is consumed (typically 1-4 hours).[2][11]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 6-aryl-1H-indazole derivative.
C3-Ester Modification to Bioactive Amides
The C3-methyl ester is an excellent precursor for amides, a functional group critical for the biological activity of many drugs. The conversion is typically a two-step process: saponification of the ester to the carboxylic acid, followed by an amide coupling reaction.
Protocol 5: Saponification to 6-bromo-1H-indazole-3-carboxylic acid
Rationale: Base-mediated hydrolysis (saponification) is a standard method for converting an ester to its corresponding carboxylate salt, which is then protonated during an acidic workup to yield the carboxylic acid.
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
The carboxylic acid product will typically precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 6: Amide Bond Formation
Rationale: Standard peptide coupling reagents, such as EDC (a carbodiimide) and HOBt, activate the carboxylic acid to facilitate nucleophilic attack by an amine, forming a stable amide bond under mild conditions.[12]
Caption: Two-step workflow for the conversion of the C3-ester to a target amide.
Procedure:
-
Dissolve the 6-bromo-1H-indazole-3-carboxylic acid (from Protocol 5, 1.0 equiv) in anhydrous DMF.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv).[12]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the desired primary or secondary amine (1.1 equiv) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography or recrystallization.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its three orthogonal reactive sites—the N-H, C6-Br, and C3-ester—provide researchers with a robust platform for rapidly generating diverse libraries of compounds. By mastering the regioselective N-alkylation, palladium-catalyzed cross-coupling, and amide formation reactions detailed in this guide, drug development professionals can significantly accelerate their SAR exploration and progress towards identifying novel therapeutic candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 885278-42-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Regioselective N-Alkylation of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The functionalization of the indazole nitrogen atoms, N-1 and N-2, is a critical step in the synthesis of these bioactive molecules, as the position of the alkyl substituent profoundly influences pharmacological activity. However, the ambident nucleophilic nature of the indazole ring presents a significant challenge, often leading to the formation of regioisomeric mixtures that are difficult to separate. This guide provides a comprehensive overview of experimental protocols for the regioselective N-alkylation of indazoles. We will delve into the mechanistic principles governing regioselectivity and offer detailed, field-proven methodologies to selectively synthesize N-1 and N-2 alkylated indazoles.
Introduction: The Significance of N-Alkylated Indazoles
N-alkylated indazoles are a cornerstone in drug discovery and development.[1][2][3][4][5][6] Their utility spans a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The regiochemistry of the N-alkyl substituent is not a trivial matter; it can dramatically alter the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic properties, thereby dictating its interaction with biological targets. Consequently, the ability to control the site of alkylation is paramount for the efficient and predictable synthesis of indazole-based drug candidates.
The primary challenge in indazole alkylation lies in controlling the reaction at either the N-1 or N-2 position.[1][2][3] This guide will equip researchers with the knowledge and practical protocols to navigate this challenge effectively.
Understanding Regioselectivity: A Tale of Two Nitrogens
The outcome of an indazole alkylation reaction is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the reaction conditions and the substitution pattern of the indazole ring.[1]
-
Tautomeric Equilibrium: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable.[1][3][7] This intrinsic stability can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[1][3]
-
Kinetic vs. Thermodynamic Control:
-
Thermodynamic Control: Conditions that allow the reaction to reach equilibrium will favor the formation of the more stable N-1 alkylated product. This is often achieved using weaker bases and polar aprotic solvents that can facilitate proton exchange.
-
Kinetic Control: Conditions that favor the faster-reacting intermediate will lead to the kinetically controlled product. The N-2 position can sometimes be the site of faster alkylation, particularly when the N-1 position is sterically hindered.
-
-
The Role of Substituents:
-
Steric Effects: Bulky substituents at the C-7 position can sterically hinder the N-1 nitrogen, thereby directing alkylation to the N-2 position.[1][2][3][5][6]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms and impact the stability of the resulting products.
-
-
Reaction Components:
-
Base: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor N-1 alkylation.[2][3][5][8] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[1][4]
-
Solvent: The solvent plays a crucial role in solvating the indazole anion and the counter-ion of the base, which in turn influences the regioselectivity.
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate, or alcohol in a Mitsunobu reaction) can also affect the outcome.
-
Below is a diagram illustrating the key factors that influence the regioselectivity of indazole N-alkylation.
Caption: Key factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
Experimental Protocols
This section provides detailed, step-by-step protocols for achieving selective N-1 and N-2 alkylation of indazoles, as well as a general method that often produces mixtures.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position, particularly with indazoles bearing electron-withdrawing groups. The use of sodium hydride in tetrahydrofuran is a well-established method for selective N-1 alkylation.[2][3][5]
Workflow Diagram:
Caption: Experimental workflow for selective N-1 alkylation of indazoles.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.[1]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation
Achieving high selectivity for the N-2 position often requires specific strategies that favor kinetic control or utilize particular reaction mechanisms. Two effective methods are presented below.
Method A: Steric Hindrance Directed Alkylation
For indazoles with substituents at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), the N-1 position is sterically hindered, leading to preferential alkylation at the N-2 position even under standard NaH/THF conditions.[1][2][3][5][6] The experimental protocol is similar to Protocol 1.
Method B: Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the N-alkylation of indazoles with a strong preference for the N-2 regioisomer.[1][3][6][9][10]
Detailed Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Caution: Azodicarboxylates are hazardous and should be handled in a fume hood.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers. The N-2 isomer is typically the major product.[1]
Method C: TfOH-Catalyzed Alkylation with Diazo Compounds
A modern and highly selective method for N-2 alkylation involves the use of diazo compounds in the presence of a catalytic amount of triflic acid (TfOH). This metal-free system affords excellent yields and high regioselectivity.[11]
Detailed Experimental Protocol:
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[1]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[1]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[1]
Protocol 3: Alkylation with Mixed Regioselectivity
In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, the alkylation of indazoles results in a mixture of N-1 and N-2 isomers.[1][4] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable.[1]
Detailed Experimental Protocol:
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous DMF.[1]
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[1]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[1]
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to separate the N-1 and N-2 isomers.
Quantitative Data Summary
The following tables summarize the regioselectivity and yields for the N-alkylation of various indazole substrates under different reaction conditions.
Table 1: Selective N-1 Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | 50 | >99:1 | 94 | [3] |
| 3-tert-Butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 85 | [2] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 92 | [2] |
Table 2: Selective N-2 Alkylation
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1:99 | 94 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0:100 | 95 | [11] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1:2.5 | 58 (N-2), 20 (N-1) | [1][3] |
Alternative Methodologies
Beyond the classical approaches, several other techniques can be employed for the N-alkylation of indazoles.
-
Phase-Transfer Catalysis (PTC): PTC can be a green and efficient method for N-alkylation, often allowing the use of milder bases and a broader range of solvents.[12][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in N-alkylation reactions.[14][15][16][17] This technique is particularly beneficial for high-throughput synthesis and library generation.
Conclusion
The regioselective N-alkylation of indazoles is a critical transformation in the synthesis of medicinally important compounds. By carefully selecting the base, solvent, alkylating agent, and considering the steric and electronic properties of the indazole substrate, researchers can effectively control the site of alkylation. The protocols and data presented in this guide offer a robust starting point for the development of efficient and selective N-alkylation strategies in drug discovery and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. jchr.org [jchr.org]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 6-bromo-1H-indazole-3-carboxylate as a Privileged Building Block for Kinase Inhibitor Synthesis
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs like Axitinib and Pazopanib demonstrating significant clinical success.[2]
Central to the design of these inhibitors is the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. The indazole core has emerged as such a scaffold in medicinal chemistry, prized for its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.[2][3] Its rigid, bicyclic structure provides a robust platform for the precise, three-dimensional orientation of substituents to optimize potency and selectivity.
This guide focuses on a particularly versatile derivative: Methyl 6-bromo-1H-indazole-3-carboxylate . This compound serves as an ideal starting point for kinase inhibitor synthesis, offering three distinct points for chemical modification. The methyl ester at the C3 position can be readily converted to a variety of amides, a common feature in many inhibitors. The NH at the N1 position can be alkylated to modulate solubility and cell permeability. Crucially, the bromine atom at the C6 position is perfectly poised for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical groups that can target regions outside the highly conserved ATP-binding pocket, a key strategy for achieving kinase selectivity.[4][5]
This document provides a detailed overview of the properties of this compound and presents validated, step-by-step protocols for its functionalization using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this building block in their drug discovery programs.
Physicochemical Properties and Handling
This compound is a stable, solid compound that serves as a key organic intermediate.[6] Proper handling and storage are essential for maintaining its integrity.
| Property | Value | Source |
| CAS Number | 885278-42-2 | [6][7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [7][8] |
| Molecular Weight | 255.07 g/mol | [6][8] |
| Appearance | Yellow to off-white solid | [6] |
| Purity | Typically ≥98% | [8] |
| Boiling Point | 399.7 ± 22.0 °C at 760 mmHg | [7] |
| Density | 1.709 ± 0.06 g/cm³ | [6][7] |
Handling and Storage:
-
Safety: The compound is an irritant to the skin and eyes and has acute toxicity.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.
Core Synthetic Protocols: Functionalization at the C6 Position
The bromine atom at the C6 position is the key to unlocking the potential of this scaffold. Palladium-catalyzed cross-coupling reactions provide a reliable and versatile toolkit for installing a wide range of substituents at this site.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[9] In the context of kinase inhibitor design, this reaction is used to introduce aryl and heteroaryl moieties. These appended rings can extend into hydrophobic pockets of the kinase active site or serve as anchors for additional functional groups to improve potency and modulate physicochemical properties. The reaction is valued for its mild conditions and the stability and low toxicity of its boronic acid reagents.[5][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established literature methods for the coupling of bromoindazoles.[10][11][12]
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Addition of Coupling Partner: Add the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq.).
-
Catalyst and Base: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq.), and a base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1:1 mixture of 1,4-dioxane, ethanol, and water.[11]
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring. For microwave-assisted reactions, a temperature of 120-140 °C for 30-60 minutes is typical.[11] For conventional heating, 80-100 °C for 4-12 hours may be required.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C6-arylated indazole.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
Scientific Rationale: The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging.[13][14] In kinase inhibitor synthesis, this reaction is indispensable for introducing primary and secondary amines. These functional groups are often critical for establishing hydrogen bond interactions with the kinase "hinge" region, which is a backbone segment connecting the N- and C-lobes of the kinase. This interaction is a defining feature of many Type I and Type II kinase inhibitors and is crucial for high-affinity binding.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established literature methods for the amination of aryl bromides.[5][14][15]
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon is preferred), add this compound (1.0 eq.).
-
Catalyst and Ligand: Add the palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 eq.), and a suitable phosphine ligand, such as Xantphos or RuPhos (0.02 - 0.10 eq.).
-
Base Addition: Add a strong, non-nucleophilic base, such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq.).
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane). Finally, add the desired primary or secondary amine (1.1 - 1.5 eq.).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography to isolate the C6-aminated indazole product.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Workflow: From Building Block to Preclinical Candidate
The true power of this compound lies in its role as a versatile scaffold that enables rapid library synthesis through a sequential modification strategy. A typical workflow involves functionalization at C6, followed by modification at C3.
Caption: General synthetic workflow from the starting block to a final inhibitor.
This three-step sequence (Coupling -> Hydrolysis -> Amidation) is a cornerstone of modern medicinal chemistry, allowing for the creation of large, diverse libraries of compounds for screening against panels of kinases.
Application Case Studies: Targeting Key Cancer-Related Kinases
Derivatives of the 6-bromo-indazole scaffold have been successfully employed to generate potent and selective inhibitors against a range of important kinase targets.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to various cancers. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[2][16] The indazole core typically binds to the hinge residues, while substituents introduced at the C6 position can interact with specific residues in the binding pocket to confer isoform selectivity.[16]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently dysregulated in cancer. The 1H-indazole scaffold has been instrumental in developing inhibitors of FGFR1 and FGFR2.[2] Structure-activity relationship (SAR) studies have shown that substitutions at the C6 position of the indazole ring can significantly improve both enzymatic and cellular potency.[2]
-
FLT3, PDGFR, and c-Kit: A number of 3-amino-indazole derivatives have been developed as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[17] This approach can lead to inhibitors with a unique selectivity profile. Compounds based on an amino-indazole scaffold have shown potent, nanomolar inhibition of FLT3, PDGFRα, and c-Kit, all of which are important targets in various leukemias and solid tumors.[17]
Caption: Simplified kinase signaling pathway showing a point of intervention.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the rational design of next-generation kinase inhibitors. Its pre-functionalized structure, combined with the power of modern cross-coupling chemistry, provides an efficient and versatile platform for accessing a vast chemical space. By enabling the systematic exploration of structure-activity relationships, this scaffold empowers medicinal chemists to develop potent, selective, and clinically relevant therapeutics targeting the kinase family.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 885278-42-2 [chemicalbook.com]
- 7. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Methyl 6-bromo-1H-indazole-3-carboxylate via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Methyl 6-bromo-1H-indazole-3-carboxylate is a versatile building block, offering a strategic handle for molecular elaboration through modern synthetic methodologies.[4] The bromine atom at the C6-position is primed for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth exploration of the reaction conditions and protocols for key coupling reactions, explaining the causality behind experimental choices to empower researchers in the synthesis of novel indazole derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, pairing aryl halides with organoboron reagents.[5][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7][8]
Mechanistic Rationale
The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] The choice of ligand is critical; electron-rich and sterically bulky phosphine ligands accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting for heteroaryl halides.[8][10] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[7][9]
Optimized Reaction Conditions
Successful coupling depends on the careful selection of catalyst, ligand, base, and solvent. For heteroaryl bromides like this compound, systems that are robust and highly active are preferred.
| Component | Recommended Reagents | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) source, often effective directly. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ and requires a ligand.[11][12] |
| Ligand | PPh₃, dppf, XPhos, SPhos | Dppf is excellent for many standard couplings.[11] For more challenging or sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos can significantly improve yields by promoting reductive elimination.[8][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a mild inorganic base is typical. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and basicity, which can accelerate the transmetalation step.[7][12] |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O | A biphasic solvent system is common to dissolve both the organic substrate and the inorganic base.[7][8][12] |
| Temperature | 80-140 °C (Conventional or Microwave) | Higher temperatures are often required for less reactive bromides. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][13] |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave-safe reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 140 °C for 20-40 minutes, or alternatively, heat in a pre-heated oil bath at 100 °C for 4-12 hours, monitoring by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole-3-carboxylate product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, coupling aryl halides with a wide range of amines.[14] This reaction has largely replaced harsher classical methods, offering unparalleled scope and functional group tolerance for the synthesis of arylamines, which are critical pharmacophores.[15][16]
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to the Pd(0) center.[14] The amine then coordinates to the palladium complex, and a strong, non-coordinating base deprotonates the amine to form a palladium amide complex. The final, often rate-determining, step is the reductive elimination of the C-N bond to release the product and regenerate the Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step.[14]
Optimized Reaction Conditions
The base is a critical parameter in Buchwald-Hartwig aminations; strong, non-nucleophilic bases are required.
| Component | Recommended Reagents | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) pre-catalysts. They are typically used in combination with a specialized ligand.[17] |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art. Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in oxidative addition, and facilitates the crucial C-N reductive elimination step.[14][17] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common and effective choice.[14][17] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle, particularly the reductive elimination step. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.08 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Sonogashira and Heck Couplings: Accessing Alkynes and Alkenes
Sonogashira Coupling
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[18] It is an indispensable tool for introducing rigid, linear alkyne linkers into molecular scaffolds. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[18][19]
-
Mechanism Insight: The palladium cycle resembles other cross-couplings, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[18] Copper-free versions often require a stronger base and are advantageous for sensitive substrates.[20]
-
Typical Conditions: PdCl₂(PPh₃)₂, CuI, a base like triethylamine (Et₃N) or diisopropylamine (DIPA) which often doubles as the solvent, and temperatures ranging from ambient to 80 °C.[21]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[22][23] This reaction is a powerful method for vinylation and arylation of olefins, leading to substituted alkenes.
-
Mechanism Insight: The key steps are oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, followed by a β-hydride elimination to release the substituted alkene product and a hydridopalladium species.[23][24] A base is required to regenerate the Pd(0) catalyst from this species.[22]
-
Typical Conditions: Pd(OAc)₂, a phosphine ligand (or phosphine-free conditions), a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at temperatures of 80-140 °C.[25][26]
General Experimental Workflow
A systematic approach is crucial for reproducibility and success in cross-coupling reactions. The general workflow involves careful setup, execution, and purification.
Conclusion
This compound is a highly valuable intermediate for drug discovery and development. Its functionalization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck provides reliable and versatile pathways to a diverse range of novel chemical entities. Understanding the mechanistic underpinnings of these reactions allows for the rational selection of catalysts, ligands, and conditions, enabling researchers to efficiently synthesize target molecules with high yields and purity. The protocols and insights provided herein serve as a foundational guide for the strategic elaboration of this important indazole scaffold.
References
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 885278-42-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 22. Heck Reaction [organic-chemistry.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from Methyl 6-bromo-1H-indazole-3-carboxylate
Introduction
Indazole-3-carboxamides are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. These scaffolds are recognized for their diverse biological activities, including but not limited to, acting as synthetic cannabinoid receptor agonists, inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), and agents with anti-inflammatory and anti-tumor properties.[1][2][3] The versatility of the indazole ring system, coupled with the numerous possibilities for substitution at the carboxamide nitrogen, makes this a privileged scaffold in the design of novel therapeutic agents.
This document provides a comprehensive guide for the synthesis of carboxamide derivatives starting from Methyl 6-bromo-1H-indazole-3-carboxylate. We will delve into two primary synthetic strategies: a two-step hydrolysis and amide coupling approach, and a more direct, yet potentially lower-yielding, one-pot aminolysis method. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to successfully synthesize a diverse library of indazole-3-carboxamide derivatives.
Physicochemical Properties of Starting Material
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK--[4] |
| CAS Number | 885278-42-2 | --INVALID-LINK--[4] |
| Molecular Formula | C₉H₇BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 255.07 g/mol | --INVALID-LINK--[4] |
| Appearance | Yellow solid | --INVALID-LINK--[4] |
| Boiling Point | 399.7 °C at 760 mmHg | --INVALID-LINK--[4] |
| Density | 1.709 g/cm³ | --INVALID-LINK--[4] |
Safety Precautions
This compound is an irritant to the skin and eyes and is acutely toxic.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6][7]
Synthetic Strategies and Mechanisms
The synthesis of carboxamide derivatives from this compound can be approached via two principal routes. The choice of method will depend on the reactivity of the amine, desired purity of the final product, and scalability of the reaction.
Strategy 1: Two-Step Hydrolysis and Amide Coupling
This is the most common and generally higher-yielding approach. It involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with the desired amine.
Step 1: Hydrolysis
The hydrolysis of the methyl ester is typically achieved under basic conditions, for example, using sodium hydroxide or lithium hydroxide in a mixture of methanol and water.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Step 2: Amide Coupling
The resulting 6-bromo-1H-indazole-3-carboxylic acid is then coupled with an amine using a suitable coupling agent. Common coupling agents include HATU, HBTU, and EDC, often in the presence of an additive like HOBt or Oxyma Pure.[9] A non-nucleophilic base, such as DIPEA or TEA, is required to neutralize the acid formed during the reaction.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 885278-42-2 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Characterization of Methyl 6-bromo-1H-indazole-3-carboxylate
[For Research and Drug Development Professionals]
Abstract
Methyl 6-bromo-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its precise molecular structure and purity are paramount to ensure the intended downstream reactivity, biological activity, and overall integrity of drug discovery programs. This document provides a comprehensive guide to the analytical methodologies required for the unambiguous structural confirmation and purity assessment of this compound. We present an integrated workflow, detailing optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). The causality behind experimental choices and the interpretation of expected data are discussed to provide a self-validating system for characterization.
Introduction: The Significance of Structural Verification
The indazole scaffold is a privileged structure in drug development due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with protein targets. The introduction of a bromine atom at the C6 position and a methyl carboxylate at C3 provides specific vectors for further chemical modification. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational requirement for reproducible and successful research. An unverified or impure starting material can lead to ambiguous reaction outcomes, flawed biological data, and significant loss of time and resources.
The workflow described herein ensures a multi-faceted analytical approach, where each technique provides orthogonal and confirmatory data, culminating in a high-confidence characterization of the molecule's identity, structure, and purity.
Integrated Analytical Workflow
A logical progression of analytical techniques is essential for efficient and comprehensive characterization. The workflow begins with spectroscopic methods to confirm the molecular structure and functional groups, followed by chromatographic and elemental analyses to determine purity and elemental composition.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.[2]
Causality in NMR Analysis
The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift). The substitution pattern on the indazole ring, particularly the electron-withdrawing bromine and carboxylate groups, significantly influences these shifts. The observed splitting patterns (multiplicity) in the ¹H NMR spectrum arise from spin-spin coupling between neighboring, non-equivalent protons, providing direct evidence of the proton connectivity.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds and for its ability to clearly resolve N-H protons, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.
-
Expected NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| NH -1 | ~14.2 | Broad Singlet | - | - |
| C 3 | - | - | - | ~136 |
| C 3a | - | - | - | ~141 |
| H -4 | ~8.10 | Doublet | J ≈ 8.8 | ~113 |
| H -5 | ~7.50 | Doublet of Doublets | J ≈ 8.8, 1.8 | ~125 |
| C 6-Br | - | - | - | ~117 |
| H -7 | ~8.25 | Doublet | J ≈ 1.8 | ~123 |
| C 7a | - | - | - | ~122 |
| C =O | - | - | - | ~162 |
| O-CH ₃ | ~3.95 | Singlet | - | ~52 |
Note: These are predicted values based on known indazole derivatives. Actual values may vary slightly.[3][4]
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Causality in MS Analysis
The presence of a bromine atom is a distinctive feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z).
Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an HPLC-grade solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Expected MS Data
Table 2: Predicted m/z Values for C₉H₇BrN₂O₂
| Adduct / Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Mode |
| [M+H]⁺ | C₉H₈BrN₂O₂⁺ | 254.9764 | 256.9743 | Positive |
| [M+Na]⁺ | C₉H₇BrN₂NaO₂⁺ | 276.9583 | 278.9563 | Positive |
| [M-H]⁻ | C₉H₆BrN₂O₂⁻ | 252.9618 | 254.9598 | Negative |
Data derived from theoretical calculations and reference databases.[5]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard method for determining the purity of a compound by separating it from any impurities.
Causality in HPLC Analysis
Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. More polar compounds elute earlier, and less polar compounds are retained longer. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol: Reverse-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid improves peak shape for nitrogen-containing heterocycles.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine the purity. A pure sample should exhibit a single major peak with a purity level of ≥98%.
Caption: Step-by-step workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.
-
Expected FTIR Data
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indazole) | Stretching | 3300 - 3100 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Ester) | Stretching | 1725 - 1705 (strong) |
| C=C / C=N (Aromatic) | Stretching | 1620 - 1450 |
| C-O (Ester) | Stretching | 1300 - 1200 |
| C-Br | Stretching | ~680 - 550 |
Reference data for indazole derivatives confirms these general ranges.[6][7][8]
Elemental Analysis: Empirical Formula Validation
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental results should closely match the theoretical values calculated from the molecular formula, providing final confirmation of the elemental composition.[9]
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dry sample into a tin capsule.
-
Instrumentation: A commercial CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically a thermal conductivity detector).[9]
Expected Elemental Analysis Data
Table 4: Theoretical Elemental Composition for C₉H₇BrN₂O₂ (MW = 255.07 g/mol )
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 42.38% | ± 0.4% |
| Hydrogen (H) | 2.77% | ± 0.4% |
| Nitrogen (N) | 10.98% | ± 0.4% |
Conclusion
The combination of NMR, MS, HPLC, FTIR, and Elemental Analysis provides a robust and self-validating framework for the characterization of this compound. By following the detailed protocols and understanding the expected outcomes described in this application note, researchers, scientists, and drug development professionals can ensure the quality and identity of this critical building block, thereby enhancing the reliability and success of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. azom.com [azom.com]
large-scale synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
An Application Note for the Large-Scale Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a multitude of therapeutic agents, particularly in oncology and neurology.[1] The indazole core is recognized as a privileged structure, frequently appearing in targeted therapies such as kinase inhibitors.[2][3][4] This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound via a classic Fischer esterification of its corresponding carboxylic acid. The guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, process controls, and safety considerations essential for successful scale-up. We detail the reaction execution, work-up, purification, and analytical characterization, ensuring a self-validating process that delivers a high-purity product.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole framework is a cornerstone in modern drug discovery, prized for its versatile biological activities. Its derivatives are integral to the development of numerous marketed drugs and clinical candidates.[2] The functionalization at the 3-position of the indazole ring is a particularly fruitful strategy for generating potent and selective modulators of biological targets.[2][4]
This compound (CAS 885278-42-2) emerges as a critical building block in this context.[1][5] The bromine atom at the 6-position provides a strategic handle for further chemical modifications, such as cross-coupling reactions, while the methyl ester at the 3-position allows for straightforward conversion to amides and other functional groups. This dual functionality makes it an exceptionally valuable precursor for constructing diverse chemical libraries aimed at discovering novel therapeutics. This document aims to equip researchers with a reliable and well-documented procedure for the large-scale production of this key intermediate, facilitating its accessibility for research and development programs.
Synthetic Strategy and Mechanistic Rationale
Chosen Synthetic Route: Fischer-Speier Esterification
For the , the Fischer-Speier esterification of 6-bromo-1H-indazole-3-carboxylic acid is the method of choice. This approach is selected for its operational simplicity, use of inexpensive and readily available reagents (methanol and a strong acid catalyst), and amenability to scale.
Overall Reaction Scheme:
Mechanistic Insight
Understanding the reaction mechanism is crucial for process control and optimization. The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.
-
Protonation of the Carbonyl: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final methyl ester product.
The entire process is reversible, and therefore, using a large excess of methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Detailed Experimental Protocol
This protocol is designed for a representative 10-gram scale synthesis and can be linearly scaled with appropriate adjustments to equipment size and heating/cooling times.
Materials and Equipment
-
Chemicals:
-
6-bromo-1H-indazole-3-carboxylic acid (>97%)
-
Methanol (ACS grade, anhydrous)
-
Sulfuric acid (98%, concentrated)
-
Ethyl acetate (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography, 230-400 mesh)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Dropping funnel
-
500 mL separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography system
-
Step-by-Step Procedure
Step 1: Reaction Setup and Esterification
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.
-
Charge the flask with 6-bromo-1H-indazole-3-carboxylic acid (10.0 g).
-
Add methanol (150 mL) to the flask and begin stirring to create a suspension.
-
In a dropwise manner, carefully add concentrated sulfuric acid (3.0 mL) to the suspension over 5-10 minutes. Caution: This addition is exothermic; a slight increase in temperature will be observed.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 2: Work-up and Neutralization
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate (200 mL).
-
Transfer the solution to a 500 mL separatory funnel and carefully wash it with saturated aqueous sodium bicarbonate solution (2 x 100 mL). Caution: Initial washings may cause gas (CO₂) evolution due to neutralization. Swirl gently and vent the funnel frequently.
-
Wash the organic layer with brine (100 mL) to remove residual water.[5]
Step 3: Product Isolation
-
Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which may be a yellow solid or oil.[5]
Step 4: Purification
-
Purify the crude product using flash column chromatography on silica gel.
-
A suitable elution gradient is a heptane:ethyl acetate system, starting from 100:0 and gradually increasing the polarity to 50:50.[5]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a yellow solid.
Process Workflow Diagram
Data Summary and Expected Results
Table 1: Reagent Quantities and Parameters (10 g Scale)
| Parameter | Reagent/Material | Molecular Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| Starting Material | 6-bromo-1H-indazole-3-carboxylic acid | 241.04 | 10.0 g | 41.5 | 1.0 |
| Solvent/Reagent | Methanol | 32.04 | 150 mL | - | Excess |
| Catalyst | Sulfuric Acid (98%) | 98.08 | 3.0 mL | ~55 | ~1.3 |
| Extraction Solvent | Ethyl Acetate | 88.11 | ~300 mL | - | - |
| Stationary Phase | Silica Gel | - | As required | - | - |
Table 2: Typical Yield and Purity
| Parameter | Expected Result |
| Appearance | Yellow Solid |
| Yield | 75-90%[5] |
| Purity (HPLC) | >98% |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 |
Critical Safety Precautions
All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Handle with extreme care.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
-
This compound: May be irritating to the skin and eyes and is considered acutely toxic.[5] Handle with care.
-
-
Procedural Hazards:
-
The addition of sulfuric acid to methanol is exothermic. Add slowly to control the temperature.
-
The neutralization with sodium bicarbonate produces CO₂ gas. Ensure adequate venting of the separatory funnel to prevent pressure buildup.
-
Conclusion
The Fischer esterification protocol detailed in this application note represents a highly efficient, scalable, and reliable method for the synthesis of this compound. By leveraging readily available materials and straightforward unit operations, this procedure provides high yields of pure product, suitable for direct use in downstream applications. The inclusion of mechanistic rationale, process controls, and rigorous safety guidelines ensures that this protocol can be confidently implemented by researchers and scientists in the field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 885278-42-2 [chemicalbook.com]
The Versatile Scaffold: Methyl 6-bromo-1H-indazole-3-carboxylate in Agrochemical Innovation
Introduction: The Indazole Core in Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, the heterocyclic scaffold of indazole has emerged as a privileged structure. Its unique electronic properties and rigid bicyclic framework provide an excellent foundation for the design of potent and selective herbicides, fungicides, and insecticides. Among the various functionalized indazoles, Methyl 6-bromo-1H-indazole-3-carboxylate stands out as a key building block, offering multiple reaction sites for the synthesis of diverse agrochemical candidates.[1] This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed synthetic protocols and an analysis of the structure-activity relationships that govern its utility.
The presence of the bromine atom at the 6-position and the methyl carboxylate at the 3-position of the indazole ring are not arbitrary. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe different regions of a biological target's binding pocket. The ester group at the 3-position is a versatile handle for the formation of amides, which are prevalent in a large number of biologically active molecules, including many commercial pesticides. This strategic functionalization makes this compound a highly valuable starting material for the generation of extensive chemical libraries for high-throughput screening.
Core Synthetic Strategies and Experimental Protocols
The journey from this compound to a potential agrochemical product involves a series of well-established yet adaptable chemical transformations. The following sections detail the key synthetic steps, providing both the rationale behind the chosen methodologies and step-by-step protocols for their execution.
Hydrolysis of the Methyl Ester: Gateway to Carboxamides
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, as it prepares the molecule for amide bond formation. This transformation is typically achieved through saponification using a strong base.
Causality of Experimental Choices:
-
Base Selection: Sodium hydroxide or lithium hydroxide are commonly used for their high reactivity and tendency to drive the reaction to completion.
-
Solvent System: A mixture of methanol and water is often employed. Methanol helps to solubilize the starting material, while water is necessary for the hydrolysis reaction.
-
Acidification: Careful acidification with a strong acid, such as hydrochloric acid, is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Protocol 1: Synthesis of 6-bromo-1H-indazole-3-carboxylic acid
-
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (or Lithium hydroxide)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified 6-bromo-1H-indazole-3-carboxylic acid under vacuum.
-
Amide Coupling: Building the Bioactive Moiety
The formation of the amide bond is a critical step in the synthesis of many potent agrochemicals. The carboxylic acid synthesized in the previous step is coupled with a variety of amines to generate a library of indazole-3-carboxamides for biological screening.
Causality of Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be used, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). These reagents activate the carboxylic acid, facilitating its reaction with the amine.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Solvent: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.
Protocol 2: General Procedure for the Synthesis of 6-bromo-1H-indazole-3-carboxamides
-
Materials:
-
6-bromo-1H-indazole-3-carboxylic acid
-
Substituted amine (e.g., aniline, benzylamine, etc.)
-
EDC.HCl
-
HOBt
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).
-
Add triethylamine (3.0 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add the desired substituted amine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.[2]
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).[2]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-1H-indazole-3-carboxamide.[2]
-
Workflow for the Synthesis of 6-bromo-1H-indazole-3-carboxamides
Caption: Synthetic pathway from the starting ester to the final amide derivatives.
Applications in Agrochemical Research
Derivatives of this compound have shown promise as both fungicides and herbicides. The indazole-3-carboxamide scaffold, in particular, is a well-known toxophore in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides.
Fungicidal Activity
The primary mechanism of action for many indazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. While specific data for 6-bromo-indazole derivatives is not widely published, the general class of indazole-3-carboxamides has demonstrated significant antifungal activity against a range of plant pathogens.
Table 1: Antifungal Activity of Indazole-3-Carboxamide Derivatives
| Compound ID | Fungal Species | Activity (Zone of Inhibition in mm) | Reference |
| 4a (N-benzyl) | Aspergillus niger | 12 | [2] |
| Helminthosporium oryzae | 13 | [2] | |
| 4g (N-(4-fluorophenyl)) | Aspergillus niger | 12 | [2] |
| Helminthosporium oryzae | 11 | [2] | |
| Griseofulvin (Standard) | Aspergillus niger | 15 | [2] |
| Helminthosporium oryzae | 14 | [2] |
Note: The data presented is for general 1H-indazole-3-carboxamides, not specifically 6-bromo derivatives. However, it demonstrates the potential of this chemical class.
Herbicidal Activity
The structural similarity of indazole derivatives to natural plant hormones, such as auxins, has led to their investigation as herbicides. By mimicking or antagonizing the action of these hormones, indazole-based compounds can disrupt normal plant growth and development, leading to weed death. The specific mechanism of action can vary depending on the substitution pattern of the indazole ring.
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole-3-carboxamide derivatives is highly dependent on the nature of the substituents on both the indazole ring and the amide nitrogen.
-
Indazole Ring Substitution: The presence and position of substituents on the benzene portion of the indazole ring can significantly influence the compound's potency and selectivity. The 6-bromo substituent in the starting material serves as a key point for diversification, allowing for the introduction of various groups to optimize binding to the target enzyme.
-
Amide Substituent: The nature of the group attached to the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often found in active compounds, as they can engage in π-π stacking and hydrogen bonding interactions within the active site of the target protein. The electronic and steric properties of this substituent can be fine-tuned to maximize potency and selectivity.
Logical Relationship of SAR
Caption: Key structural features influencing the agrochemical activity of indazole-3-carboxamides.
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile starting material in the field of agrochemical research. Its strategic functionalization allows for the efficient synthesis of diverse libraries of indazole-3-carboxamides and other derivatives. While the direct lineage from this specific intermediate to a commercialized agrochemical is not always explicitly detailed in the public domain, the overwhelming evidence of the biological activity of the resulting scaffolds underscores its importance. Future research in this area will likely focus on the continued exploration of novel substituents at the 6-position of the indazole ring and on the amide nitrogen, with the aim of discovering new generations of highly potent and selective fungicides and herbicides with favorable environmental profiles.
References
Application Notes and Protocols for the Derivatization of Methyl 6-bromo-1H-indazole-3-carboxylate
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity, coupled with its ability to participate in a variety of intermolecular interactions, has rendered it a "privileged scaffold" in the design of targeted therapeutics.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are pivotal regulators of cellular processes and frequently implicated in oncology.[4][5]
Methyl 6-bromo-1H-indazole-3-carboxylate is a versatile synthetic intermediate, offering multiple strategic points for chemical modification. The presence of a reactive bromine atom at the C6-position, a nucleophilic nitrogen at the N1-position, and an ester at the C3-position allows for a diverse array of derivatization strategies. This guide provides detailed application notes and robust protocols for the key transformations of this scaffold, including N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions at the C6-position, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for the synthesis of novel indazole-based compounds for biological evaluation.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically approached at two primary sites: the indazole nitrogen (N1) and the C6-bromo position. The ester at the C3-position can also be modified, for instance, through amidation, but this guide will focus on the former two.
Caption: Derivatization strategies for this compound.
Part 1: N-Derivatization of the Indazole Core
A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity between the N1 and N2 positions.[6] The outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.
Regioselective N-Alkylation
The alkylation of the indazole nitrogen can be directed to either the N1 or N2 position by careful selection of the base and solvent system.
Causality Behind Experimental Choices:
-
N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically encumbers the N2 position, directing the incoming electrophile to the N1 nitrogen.[7] Cesium carbonate (Cs₂CO₃) in dioxane has also been shown to be highly effective for selective N1-alkylation, potentially through a similar chelation mechanism.[6][7]
-
N2-Selectivity: Achieving high selectivity for the N2 position is often more challenging and can be influenced by kinetic versus thermodynamic control. Mitsunobu conditions (e.g., using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) have been shown to favor the formation of the N2-alkylated product.[8] This preference is thought to arise from the kinetic attack at the more sterically accessible N2-position.
Protocols for N-Alkylation:
Protocol 1.1: N1-Selective Alkylation using NaH in THF
This protocol is optimized for achieving high N1-regioselectivity.[7][8]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.
| Entry | Alkylating Agent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1 | Alkyl Bromide | >99:1 | High | [7][8] |
Protocol 1.2: N2-Selective Alkylation via Mitsunobu Reaction
This protocol is adapted for achieving N2-selectivity.[6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol (e.g., Isopropanol) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
| Entry | Alkylating Agent | Conditions | Product | Yield (%) | Reference |
| 1 | Isopropyl Iodide | NaH, DMF | N1 and N2 | 38 (N1), 46 (N2) | [6] |
N-Arylation of the Indazole Nitrogen
N-arylation of indazoles can be achieved using either copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) conditions.[9] Gold-catalyzed N-1 arylation has also been reported as a highly regioselective method.[10]
Causality Behind Experimental Choices:
-
Copper-Catalyzed N-Arylation: This classic method often requires high temperatures and can have limited functional group tolerance. The use of ligands such as 1,10-phenanthroline can improve reaction efficiency.[9]
-
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig N-arylation offers milder reaction conditions and a broader substrate scope. The choice of phosphine ligand is critical for catalytic activity.
-
Gold-Catalyzed N-Arylation: Recent advances have shown that gold catalysis can provide excellent N1-regioselectivity under relatively mild conditions.[10]
Protocol 1.3: Gold-Catalyzed N1-Selective Arylation
This protocol is adapted from a method demonstrating high N1-selectivity.[10]
Materials:
-
This compound
-
Aryl Iodide (1.5 equiv)
-
MeDalphosAuCl (5 mol %)
-
Silver Hexafluoroantimonate (AgSbF₆) (1.1 equiv)
-
Cesium Fluoride (CsF) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Argon
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the aryl iodide (1.5 equiv), MeDalphosAuCl (5 mol %), AgSbF₆ (1.1 equiv), and CsF (1.5 equiv).
-
Add DCE to achieve a concentration of 0.1 M.
-
Purge the vessel with Argon.
-
Heat the reaction mixture to 80 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and purify by flash column chromatography.
Part 2: C6-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The C6-bromo position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern synthetic chemistry due to their reliability and broad functional group tolerance.[11]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the C6-position of the indazole and various aryl or heteroaryl boronic acids or esters.[3][12]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or by using a Pd(0) source such as Pd(PPh₃)₄. The choice of phosphine ligand is crucial to stabilize the palladium center and facilitate the catalytic cycle. Ligands like SPhos or dppf are commonly used for heteroaromatic substrates.[3][12]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed in a mixed aqueous-organic solvent system.[13]
Protocol 2.1: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from reactions on similar bromo-indazole substrates.[3][12][13]
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol %)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the boronic acid (1.5 equiv), palladium catalyst (5 mol %), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [12] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [12] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | Good | [3] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the C6-position of the indazole and a primary or secondary amine.[11][14]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki reaction, a palladium catalyst and a phosphine ligand are essential. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or RuPhos are highly effective for this transformation.[1][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[1][11]
Protocol 2.2: Buchwald-Hartwig Amination of this compound
This is a general protocol adapted from literature for similar substrates.[1][11]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine Ligand (e.g., BINAP, 4 mol %)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, Degassed Toluene
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Add anhydrous, degassed toluene.
-
Add the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or RuPhos | NaOtBu or LiHMDS | Toluene or THF | 80-110 | 70-90 | [11] |
| 2 | Amide/Carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 60-85 | [11] |
Experimental Workflows
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. By judiciously selecting reaction conditions, researchers can achieve high regioselectivity in N-alkylation and N-arylation reactions. Furthermore, the C6-bromo position serves as an excellent anchor point for introducing complexity through robust and reliable palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide are intended to empower scientists in the field of drug discovery to efficiently explore the chemical space around the privileged indazole scaffold, ultimately accelerating the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 885278-42-2 [chemicalbook.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of Methyl 6-bromo-1H-indazole-3-carboxylate in the Regioselective Synthesis of Indazole-3-Carboxamide Synthetic Cannabinoids
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of Methyl 6-bromo-1H-indazole-3-carboxylate as a critical starting material for the synthesis of potent, third-generation indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs). We move beyond simple procedural lists to explore the underlying chemical principles that govern the key synthetic transformations, with a particular focus on achieving high regioselectivity during the crucial N-alkylation step. Detailed, field-tested protocols for N-alkylation, saponification, and final amide coupling are presented, alongside discussions on reaction monitoring, purification, and safety. This guide is intended to serve as an authoritative resource for the reliable and efficient synthesis of analytical standards and novel cannabinoid analogues for research purposes.
Introduction: The Central Role of the Indazole Scaffold
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its wide range of biological activities.[1][2] In the field of novel psychoactive substances (NPS), indazole-3-carboxamides have become a dominant structural class, often exhibiting high potency at the cannabinoid type 1 (CB₁) receptor.[3][4] Compounds such as 5F-MDMB-PINACA and MDMB-4en-PINACA are prominent examples of SCRAs built upon this core structure.[5][6][7][8]
This compound (CAS: 885278-42-2) has emerged as a versatile and strategic precursor for the synthesis of these compounds.[9] Its structure contains the essential indazole core, a C3-ester group that can be readily converted to the final carboxamide, and a C6-bromo substituent which, while not always retained in the final target, offers a potential site for further chemical modification. The primary challenge and focus of this guide is the selective functionalization of the indazole ring, a process that dictates the final structure and biological activity of the target molecule.
Precursor Profile and Safety Mandates
Chemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference(s) |
| CAS Number | 885278-42-2 | [10][11] |
| Molecular Formula | C₉H₇BrN₂O₂ | [9][11][12] |
| Molecular Weight | 255.07 g/mol | [9][12][13] |
| Appearance | Yellow to pale yellow solid | [9] |
| Boiling Point | 399.7 ± 22.0 °C at 760 mmHg | [10][13] |
| Density | 1.7 ± 0.1 g/cm³ | [10][13] |
| Purity | Typically ≥95-98% | [9][12] |
Critical Safety & Handling Protocols
While not a scheduled substance itself, this compound is a precursor to potent and often controlled substances. Furthermore, the compound itself and the reagents used in its conversion carry inherent risks.
-
Toxicity: The precursor is classified as an irritant to the skin and eyes and is acutely toxic if ingested.[10][14] Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a certified chemical fume hood.
-
Precursor Control: The synthesis of SCRAs is subject to legal and regulatory scrutiny in many jurisdictions. Researchers must be aware of and compliant with all local and national regulations regarding the purchase, storage, and use of drug precursors.[15]
-
Storage & Security: Store the compound in a cool, dry, well-ventilated area at 0-8 °C.[9] As a precursor of interest, it must be kept in a secure, locked location with access restricted to authorized personnel only to prevent diversion.[15]
Overall Synthetic Strategy
The synthesis of indazole-3-carboxamide SCRAs from this compound is a multi-step process that requires precise control at each stage. The general workflow is designed to first build the "tail" of the molecule, then prepare the "core" for coupling, and finally attach the "head group."
Caption: High-level workflow for SCRA synthesis.
Detailed Application Protocols
Part 1: The Decisive Step — Regioselective N1-Alkylation
Scientific Rationale: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to two different regioisomers.[16][17] For the vast majority of potent indazole-3-carboxamide SCRAs, the N1-alkylated isomer is the desired, biologically active product. The choice of base and solvent system is therefore the most critical parameter in the entire synthesis, as it dictates the regiochemical outcome.[16][17]
Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) overwhelmingly favor N1-alkylation.[16][18][19] This high selectivity is attributed to the formation of the more thermodynamically stable N1-anion.[17] Furthermore, it is theorized that the sodium cation may chelate between the N2 nitrogen and the C3-carboxylate oxygen, sterically hindering the N2 position and directing the electrophile (alkylating agent) to the N1 position.[16] In contrast, conditions like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in poor selectivity and yield mixtures of N1 and N2 isomers, necessitating difficult chromatographic separation.[16][19]
Caption: Regioselective N1-Alkylation Reaction.
Protocol 1.1: Selective N1-Alkylation using NaH/THF This protocol is optimized for high N1-selectivity.[18][19][20]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solid is dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.
-
Alkylation: Re-cool the mixture to 0 °C. Add the desired alkylating agent (e.g., 5-bromopent-1-ene for MDMB-4en-PINACA synthesis or 1-bromo-5-fluoropentane for 5F-MDMB-PINACA synthesis, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic phase sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Part 2: Saponification (Ester Hydrolysis)
Scientific Rationale: To perform the final amide coupling, the methyl ester of the intermediate must be hydrolyzed to a carboxylic acid. This is a standard base-catalyzed saponification reaction. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature and typically leads to clean reactions with straightforward workups.
Protocol 2.1: Hydrolysis of the Methyl Ester
-
Preparation: Dissolve the purified N1-alkylated indazole ester (Intermediate 1, 1.0 equiv) in a mixture of THF, methanol (MeOH), and water (typically a 3:1:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~3.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed.
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Alternatively, if a precipitate does not form, extract the acidified aqueous layer three times with ethyl acetate.
-
Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N1-alkylated indazole carboxylic acid (Intermediate 2). This product is often used in the next step without further purification if it is of sufficient purity.
Part 3: Final Amide Coupling
Scientific Rationale: The final step involves forming an amide bond between the indazole carboxylic acid and an appropriate amino acid ester (e.g., methyl L-tert-leucinate for MDMB-series compounds).[21][22] This reaction requires a coupling agent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[23][24] A wide variety of coupling reagents exist, such as HATU, HBTU, TBTU, and EDC.[25][26] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient reagent that often leads to high yields and minimal side reactions, especially racemization.[25] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction.[25]
Protocol 3.1: HATU-Mediated Amide Coupling
-
Preparation: In a round-bottom flask, dissolve the N1-alkylated indazole carboxylic acid (Intermediate 2, 1.0 equiv) and the desired amino acid ester hydrochloride salt (e.g., Methyl L-tert-leucinate HCl, 1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (~3.0 equiv) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling Agent: Add HATU (1.2 equiv) to the mixture. The solution may change color.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash successively with water, 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final, pure synthetic cannabinoid.
Caption: Synthesis pathway for MDMB-4en-PINACA.
Conclusion
This compound is a highly valuable and adaptable precursor in the synthesis of complex synthetic cannabinoids. The success of this synthesis hinges on a rational, mechanistically informed approach. As demonstrated, the careful selection of reagents and conditions, particularly during the N-alkylation step, is paramount for achieving high regioselectivity and overall yield. The protocols outlined in this guide provide a robust and reproducible framework for researchers to synthesize indazole-3-carboxamide SCRAs, enabling further study into their analytical profiles, metabolism, and pharmacology. All procedures must be conducted with stringent adherence to safety protocols and in compliance with all applicable regulations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 7. 5F-ADB - Wikipedia [en.wikipedia.org]
- 8. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 885278-42-2 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 14. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 22. diva-portal.org [diva-portal.org]
- 23. hepatochem.com [hepatochem.com]
- 24. fishersci.dk [fishersci.dk]
- 25. growingscience.com [growingscience.com]
- 26. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization to form the indazole core. Subsequent functionalization at the C3 position yields the desired product. This guide will focus on a widely applicable synthetic strategy starting from 2-amino-5-bromo-3-methylbenzoic acid.
Proposed Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of this compound.
Caption: A three-step synthetic route to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in the Diazotization and Cyclization Steps (Steps 1 & 2)
Question: My yield of 6-bromo-1H-indazole-3-carboxylic acid is consistently low after the diazotization and cyclization steps. What are the likely causes and how can I improve it?
Answer:
Low yields in this tandem reaction are common and can often be attributed to several factors related to the stability of the diazonium salt and the efficiency of the cyclization.
-
Potential Cause 1: Decomposition of the Diazonium Salt.
-
Explanation: Aromatic diazonium salts are notoriously unstable at elevated temperatures. The nitrosation of primary aromatic amines is typically conducted at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium intermediate.[1] If the temperature of the reaction mixture rises significantly, the diazonium salt can decompose, leading to a variety of unwanted side products and a lower yield of the desired indazole.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to prevent localized overheating.
-
In Situ Reaction: Use the generated diazonium salt immediately in the subsequent cyclization step without attempting to isolate it.
-
-
-
Potential Cause 2: Incomplete Diazotization.
-
Explanation: For the diazotization to proceed to completion, a slight excess of nitrous acid is often required. Insufficient acid can lead to incomplete reaction of the starting aniline.
-
Solution:
-
Stoichiometry: Ensure that at least one equivalent of sodium nitrite and a sufficient excess of a strong acid (like hydrochloric or sulfuric acid) are used.
-
Monitoring: Test for the presence of excess nitrous acid using starch-iodide paper. The paper will turn blue-black in the presence of nitrous acid, indicating that enough has been added.
-
-
-
Potential Cause 3: Inefficient Cyclization.
-
Explanation: The intramolecular cyclization of the diazonium salt to form the indazole ring may require specific conditions to proceed efficiently. The nature of the solvent and the presence of a catalyst can play a crucial role.
-
Solution:
-
Solvent Choice: While the diazotization is typically performed in an aqueous acidic medium, the cyclization step may benefit from a co-solvent. Some protocols suggest that a mixture of acids can improve yields.[2]
-
Thermal Promotion: After the diazotization is complete, a controlled increase in temperature may be necessary to facilitate the cyclization. This should be done cautiously to avoid excessive decomposition of any remaining diazonium salt.
-
-
Issue 2: Formation of Impurities and Purification Challenges
Question: I am observing multiple spots on my TLC plate after the synthesis, and purification by column chromatography is difficult. What are the common impurities and how can I minimize their formation and improve purification?
Answer:
The formation of impurities is a common challenge, often arising from side reactions during the diazotization and cyclization steps.
-
Potential Cause 1: Formation of Phenolic Byproducts.
-
Explanation: A common side reaction of diazonium salts, especially when warmed in an aqueous solution, is their conversion to phenols. This can lead to the formation of hydroxylated impurities that are difficult to separate from the desired carboxylic acid product.
-
Solution:
-
Minimize Water Content (if possible for cyclization): While diazotization is aqueous, if the cyclization can be performed in a less aqueous environment, it may reduce phenol formation.
-
Optimized Work-up: During the work-up, a careful pH adjustment can help in separating the acidic product from neutral or phenolic impurities.
-
-
-
Potential Cause 2: Azo Coupling.
-
Explanation: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds present in the reaction mixture, including the starting aniline, to form colored azo compounds.
-
Solution:
-
Maintain Low Temperature: Azo coupling is generally more favorable at slightly higher temperatures than diazotization. Strict temperature control at 0-5 °C minimizes this side reaction.
-
Controlled Stoichiometry: Avoid a large excess of the starting aniline.
-
-
-
Purification Strategy:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: For column chromatography, a gradient elution is often necessary. A common system is a gradient of ethyl acetate in heptane or hexane.[3] The crude product can be dissolved in a minimal amount of dichloromethane for loading onto the silica gel column.[3]
-
Issue 3: Incomplete Esterification (Step 3)
Question: The final esterification step to produce this compound is not going to completion. How can I drive the reaction forward?
Answer:
Esterification is an equilibrium reaction, and driving it to completion often requires specific strategies.
-
Potential Cause 1: Equilibrium Limitation.
-
Explanation: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. The presence of water can hydrolyze the ester back to the starting materials.
-
Solution:
-
Use of Excess Alcohol: Using methanol as the solvent ensures a large excess of one of the reactants, shifting the equilibrium towards the product side.
-
Water Removal: While technically challenging to do continuously in this specific reaction, ensuring anhydrous conditions at the start is crucial. Use dry methanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.
-
Reaction Time and Temperature: Heating the reaction mixture to reflux for an adequate amount of time (e.g., 4 hours) is typically necessary to reach equilibrium.[3]
-
-
-
Potential Cause 2: Insufficient Catalyst.
-
Explanation: The esterification is acid-catalyzed. An insufficient amount of catalyst will result in a slow reaction rate.
-
Solution:
-
Catalyst Loading: Use a catalytic amount of a strong acid like concentrated sulfuric acid.
-
Alternative Catalysts: Other catalysts such as thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with methanol.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A common and commercially available starting material is 2-amino-5-bromo-3-methylbenzoic acid.[4][5] This precursor contains the necessary substituents in the correct positions for the subsequent diazotization and cyclization to form the 6-bromo-1H-indazole-3-carboxylic acid intermediate.
Q2: What are the key safety precautions for this synthesis?
A2: Several reagents and intermediates in this synthesis require careful handling:
-
Diazonium Salts: These can be explosive when isolated and dry. It is crucial to use them in solution and not attempt to isolate them.
-
Sodium Nitrite: Toxic if ingested.
-
Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Organic Solvents: Many organic solvents are flammable and have associated health risks. Always handle them in a fume hood.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediates, and the final product. Visualization can be done under UV light.
Q4: What are the expected yields for each step?
A4: Yields can vary depending on the specific reaction conditions and scale. However, based on literature reports for similar transformations, one might expect:
-
Diazotization/Cyclization: Yields can range from moderate to good (50-80%), highly dependent on temperature control and reaction optimization.
-
Esterification: This step can often proceed in high yield (70-98%) if the reaction is driven to completion.[3][6]
Quantitative Data Summary
The following table summarizes key reaction parameters for the esterification of bromo-substituted indazole-3-carboxylic acids, which is a critical final step in the synthesis.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1H-indazole-3-carboxylic acid | [3] |
| Reagents | Methanol, Concentrated Sulfuric Acid | [3][6] |
| Solvent | Methanol | [3] |
| Reaction Temperature | Reflux (approx. 65 °C) or 90 °C | [3][6] |
| Reaction Time | 4 hours | [3] |
| Typical Yield | 76% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indazole-3-carboxylic acid
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-5-bromo-3-methylbenzoic acid in a suitable acidic solution (e.g., aqueous HCl).
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the internal temperature between 0 and 5 °C.
-
Cyclization: After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 30 minutes). Then, allow the reaction mixture to warm to room temperature or gently heat to facilitate cyclization, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, the product may precipitate from the solution. The crude product can be collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a suspension of 6-bromo-1H-indazole-3-carboxylic acid in methanol, slowly add concentrated sulfuric acid while cooling in an ice bath.[3]
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the progress by TLC.[3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a heptane:ethyl acetate gradient to yield the pure this compound.[3]
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and resolving low yield issues in the synthesis.
Caption: A logical approach to diagnosing and resolving low yield issues.
References
- 1. cenmed.com [cenmed.com]
- 2. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]
- 3. This compound | 885278-42-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CAS 206548-13-2: 2-amino-5-bromo-3-methylbenzoic acid [cymitquimica.com]
- 6. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 6-bromo-1H-indazole-3-carboxylate
Welcome to the technical support resource for the purification of Methyl 6-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for this compound, helping you select the optimal method for your specific needs.
Q1: My initial reaction workup yielded a crude, colored solid. What is the best first-pass purification strategy?
A1: The choice between recrystallization and column chromatography depends on the nature and quantity of impurities.
-
For moderately impure material (e.g., off-white to yellow solid): Recrystallization is often the most efficient and scalable first step.[1] It is excellent for removing small amounts of structurally different impurities. A solvent screening should be performed to identify a solvent that dissolves the compound when hot but poorly when cold.[1]
-
For highly impure or oily material (e.g., dark brown solid or oil): Flash column chromatography is recommended. This method is superior for separating the target compound from significant quantities of byproducts, unreacted starting materials, or baseline impurities that might inhibit crystallization.[2][3]
Q2: What are the most common impurities I should be concerned about?
A2: Impurities often stem from the synthetic route used. For indazoles synthesized via methods analogous to the Fischer indole synthesis, potential impurities include:
-
Unreacted Starting Materials: Such as 6-bromo-1H-indazole-3-carboxylic acid if the esterification is incomplete.[2]
-
Reaction Byproducts: Depending on the specific synthesis, byproducts from side reactions can occur. Acid-catalyzed cyclizations can sometimes yield isomeric or rearranged products.[4][5]
-
Residual Solvents: High boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove.
-
Oxidation/Degradation Products: Indole and indazole derivatives can sometimes be sensitive to air and light, leading to colored impurities.[6]
Q3: How do I choose the right solvent system for column chromatography?
A3: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. An ideal Retention Factor (Rf) for the product is between 0.25 and 0.40.
-
Start with a non-polar/polar solvent system. A common and effective combination is a heptane/ethyl acetate or petroleum ether/ethyl acetate gradient.[2][7]
-
Perform TLC analysis. Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Heptane:EtOAc).
-
Visualize the spots under UV light. The goal is to see clear separation between the spot corresponding to this compound and other spots.
-
Select the solvent system that gives the desired Rf value for your product. Published methods have successfully used a gradient from 100% heptane to a 1:1 mixture of heptane:ethyl acetate.[2]
Q4: Can I use recrystallization exclusively for purification?
A4: Yes, if the crude product is relatively pure. Recrystallization is highly effective for removing small amounts of impurities and can yield a product of very high purity.[1] However, if the compound "oils out" or fails to crystallize, it is a strong indication that the impurity level is too high, and prior purification by column chromatography is necessary.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
This common issue occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when the concentration of impurities is too high.
Root Cause Analysis & Solution Workflow:
Caption: Decision workflow for troubleshooting a product that oils out.
Detailed Steps:
-
Re-heat the Solution: Gently warm the flask until the oil completely redissolves into the solvent.
-
Add More Solvent (Optional): If the solution is supersaturated, adding a very small amount of additional hot solvent can help.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly into an ice bath from a high temperature. Slow cooling encourages the formation of a crystal lattice.[1]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
-
Pre-Purify if Necessary: If oiling out persists, the impurity level is likely too high for recrystallization alone. Perform flash column chromatography and then recrystallize the resulting cleaner material.[1]
Problem 2: The final product is a yellow or brown solid, not the expected white/off-white solid.
Color in the final product typically indicates the presence of persistent, often polar, impurities or degradation products.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Trapped Mother Liquor | Wash the filtered crystals thoroughly with a small amount of ice-cold recrystallization solvent. | Impurities are concentrated in the mother liquor. A cold solvent wash will remove this liquor without significantly dissolving the pure product crystals. |
| Oxidized Impurities | Consider treating a solution of the product with a small amount of activated carbon, followed by hot filtration before recrystallization. | Activated carbon has a high surface area and can adsorb colored, non-polar impurities from the solution. |
| Co-eluting Impurities | The chromatography solvent system may not be optimal. Re-evaluate the TLC and try a different solvent system (e.g., Dichloromethane/Methanol) to achieve better separation. | Different solvent systems alter the polarity and selectivity of the separation, potentially resolving impurities that co-elute in the original system.[8] |
Problem 3: Low yield after column chromatography.
A significant loss of product during chromatography can be frustrating. Here’s how to diagnose and prevent it.
Purification Workflow Analysis:
Caption: Troubleshooting low yield in column chromatography.
Key Considerations:
-
Dry Loading: If your crude product is not very soluble in the initial chromatography solvent, dissolving it in a stronger solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel is a superior method. After evaporating the solvent, the resulting powder can be evenly added to the top of the column. This prevents the compound from crashing out at the top of the column and ensures a narrow starting band.
-
Column Overloading: Do not exceed the capacity of your silica gel column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Check Aqueous Layer: After the initial extraction, re-extract the aqueous phase with ethyl acetate to ensure all product has been removed.[2]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is based on a common method for purifying this compound.[2]
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 100% heptane). Pour this into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product (e.g., 3.2 g) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% heptane to a 1:1 mixture of heptane:ethyl acetate over 30 minutes.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This is a general protocol that should be adapted based on the results of a solvent screen.[1]
-
Solvent Selection: Identify a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold (e.g., methanol, ethanol, or toluene/heptane mixture).[1][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystal Formation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 885278-42-2 [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 6-Bromoindazoles
Welcome to the Technical Support Center for the synthesis and purification of 6-bromoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 6-bromoindazole as a critical building block in the development of novel therapeutics. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind the formation of frequent byproducts. Our goal is to empower you with the expertise to optimize your synthetic routes, improve purity, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 6-bromoindazole from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate is resulting in a low yield and several impurities. What are the likely culprits?
Low yield in this synthesis can often be attributed to incomplete reaction or the formation of side products. Key parameters to control are temperature and the purity of your starting materials. The reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate in a solvent like DMSO typically requires heating to drive the cyclization.[1]
Common Issues & Solutions:
-
Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.[2] If the reaction stalls, a modest increase in temperature or reaction time may be necessary.
-
Starting Material Purity: Ensure the 4-bromo-2-fluorobenzaldehyde is free of impurities, as these can interfere with the reaction. Similarly, use a high-quality grade of hydrazine hydrate.
-
Workup Procedure: During the workup, ensure proper neutralization and thorough extraction of the product. The choice of extraction solvent is also critical for maximizing recovery.[2]
Q2: I'm performing an N-alkylation on 6-bromoindazole and obtaining a mixture of two products that are difficult to separate. What are these, and how can I favor the formation of just one?
You are likely observing the formation of regioisomers: N1-alkylated and N2-alkylated 6-bromoindazoles. The indazole ring has two nitrogen atoms, and alkylation can occur at either position, leading to a mixture of products.[1][3] The ratio of these isomers is highly dependent on the reaction conditions.[4][5]
Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The N2-isomer is often the kinetically favored product (formed faster), while the N1-isomer is typically the thermodynamically more stable product.[6][7]
-
For N1-selectivity (Thermodynamic): Using a strong base like sodium hydride (NaH) in a solvent like THF or DMF often favors the formation of the more stable N1-anion, leading to the N1-alkylated product.[4][7] Allowing the reaction to reach equilibrium at a slightly elevated temperature can also increase the proportion of the N1 isomer.
-
For N2-selectivity (Kinetic): Conditions that favor kinetic control, such as Mitsunobu reactions, can show a strong preference for the N2-isomer.[4][7]
-
-
Steric Hindrance: The presence of a bulky substituent at the C7 position of the indazole can sterically hinder the N1 position, thereby favoring N2-alkylation. Conversely, a bulky group at the C3 position can favor N1-alkylation.[4][7]
Separation of Isomers:
If a mixture is unavoidable, separation can often be achieved by flash column chromatography on silica gel.[1][4] The polarity difference between the N1 and N2 isomers is usually sufficient for separation.
Troubleshooting Guide: Common Byproducts and Their Mitigation
Issue 1: Formation of Over-Brominated Byproducts
During the bromination of an indazole precursor, it's possible to obtain di- or even tri-brominated species, which complicates purification and reduces the yield of the desired 6-bromoindazole.[2]
Root Cause Analysis:
Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. The indazole ring is activated towards electrophilic substitution, and once the first bromine is added, the ring may still be sufficiently activated for further bromination.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Control Stoichiometry | Use no more than 1.0-1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). | Prevents excess brominating agent from reacting further with the mono-brominated product. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂).[8] | NBS provides a slow, controlled release of electrophilic bromine, reducing the likelihood of over-bromination. |
| Temperature Control | Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the progress closely by TLC or LC-MS. | Lower temperatures decrease the reaction rate, allowing for better control and selectivity. |
| Solvent Choice | Solvents like acetonitrile or dichloromethane are commonly used for bromination with NBS.[8] | The choice of solvent can influence the reactivity of the brominating agent. |
Issue 2: Dehalogenation Byproduct in Subsequent Cross-Coupling Reactions
When using 6-bromoindazole in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a common and frustrating byproduct is indazole (the dehalogenated product).[9] This occurs when the bromo group is replaced by a hydrogen atom.
Mechanism of Dehalogenation:
Dehalogenation is a competitive side reaction to the desired cross-coupling.[9] It often proceeds via a palladium-hydride species, which can be generated from various sources in the reaction mixture, such as the solvent (e.g., alcohols), base, or even water.[9][10] This palladium-hydride can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Troubleshooting Dehalogenation:
| Strategy | Protocol | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands. | These ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[9] |
| Solvent System | Avoid alcoholic solvents if possible. If an alcohol is necessary, use a rigorously dried one. Consider using aprotic solvents like toluene or dioxane. | Alcohols can be oxidized by the palladium catalyst to generate palladium-hydride species.[9] |
| Base Selection | The choice of base is critical. Sometimes, a weaker base may reduce the rate of hydride formation. | The base can be a source of hydrides or can promote the formation of hydride species from other components.[9] |
| Water Content | Ensure all reagents and solvents are anhydrous. | Water can be a source of protons that lead to the formation of the dehalogenated byproduct. |
Visualizing Reaction Pathways
Regioisomer Formation in N-Alkylation
The following diagram illustrates the competing pathways for the N-alkylation of 6-bromoindazole, leading to the formation of N1 and N2 regioisomers.
Caption: Competing N1 and N2 alkylation pathways of 6-bromoindazole.
Troubleshooting Workflow for Dehalogenation in Cross-Coupling
This workflow provides a systematic approach to diagnosing and solving issues with dehalogenation during cross-coupling reactions.
Caption: A step-by-step guide to troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: Purification of 6-Bromo-1H-indazole by Recrystallization
This protocol is a robust method for obtaining high-purity 6-bromo-1H-indazole, assuming a suitable solvent has been identified.[11]
-
Solvent Screening:
-
Place a small amount (20-30 mg) of crude 6-bromo-1H-indazole in several test tubes.
-
Add various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature to test for low solubility.
-
Gently heat the tubes with sparingly soluble samples to test for high solubility at elevated temperatures. An ideal solvent will show high solubility when hot and low solubility when cold.[6][11]
-
-
Dissolution:
-
Place the crude 6-bromo-1H-indazole in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is just dissolved.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[11]
-
Dry the purified crystals under vacuum.
-
Troubleshooting Crystallization:
-
No Crystals Form: The solution may be too dilute. Boil off some solvent and allow it to cool again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[11]
-
Oiling Out: The solution may be cooling too quickly or is highly impure. Reheat to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Bromination of Indazole-3-Carboxylates
Welcome to the technical support hub for the synthesis of brominated indazole-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. Indazole-3-carboxylates are pivotal intermediates in the development of pharmaceuticals, and their selective bromination is a common yet challenging step. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the bromination of indazole-3-carboxylate scaffolds.
Q1: I want to brominate my ethyl indazole-3-carboxylate. Where should I expect the bromine to add, and why?
A: For a standard electrophilic bromination, you should expect the primary product to be the 5-bromo isomer . The indazole ring system's reactivity is governed by a combination of factors:
-
The C3-Ester Group: The carboxylate at the C3 position is a strong electron-withdrawing group (EWG). This deactivates the entire heterocyclic system towards electrophilic attack, making the reaction more challenging than the bromination of unsubstituted indazole.
-
Ring Deactivation: The pyrazole portion of the indazole is inherently electron-deficient. The C3-ester group exacerbates this, effectively shutting down electrophilic substitution at the C3 position.
-
Benzene Ring Reactivity: Consequently, the electrophilic attack is directed to the fused benzene ring. Kinetic studies on the parent indazole molecule in its neutral form show a reactivity preference of C5 > C3 > C7 .[1][2] With C3 blocked and deactivated, the C5 position becomes the most favorable site for electrophilic substitution. The C7 position is the next most likely, but is generally less reactive and can be sterically hindered.
Q2: My reaction is giving me a mixture of 5-bromo and 7-bromo isomers. How can I improve the regioselectivity for the 5-bromo product?
A: Achieving high regioselectivity is a common challenge. Here are several parameters to investigate:
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Polar, protic solvents like glacial acetic acid are commonly used and often favor C5 substitution.[3] Aprotic solvents like DMF or CH2Cl2 might alter the selectivity profile.
-
Brominating Agent: While N-Bromosuccinimide (NBS) is widely used for its ease of handling, elemental bromine (Br₂) in acetic acid can sometimes offer different selectivity. Carefully compare the outcomes with different reagents under otherwise identical conditions.
-
Temperature Control: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C5 isomer. Start at room temperature or below and slowly warm if necessary.
Q3: The reaction is stalled; I'm recovering mostly starting material. What can I do to drive it to completion?
A: This is a classic symptom of the electron-deficient nature of your substrate.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy. A common procedure involves heating to 90 °C.[3]
-
Use a More Reactive Brominating System: If NBS or Br₂ alone is insufficient, consider additives or alternative reagents. Some protocols utilize catalysts or ultrasound irradiation to enhance reactivity, although these are more commonly applied to different indazole systems.[4][5]
-
Check Reagent Purity: Ensure your brominating agent is of high purity. Old or impure NBS, which can appear yellow or brown from liberated bromine, may have lower reactivity and give unreliable results.[6]
Q4: I'm getting di-brominated products. How do I prevent over-bromination?
A: Over-bromination occurs when the mono-brominated product is reactive enough to undergo a second substitution. To prevent this:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent. Adding the reagent slowly and portion-wise can help maintain a low concentration, minimizing the chance of a second reaction.
-
Monitor the Reaction: Closely follow the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Lower the Temperature: As with selectivity, lower temperatures reduce the overall reaction rate, making it easier to stop the reaction at the mono-brominated stage.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common problems encountered during the bromination of indazole-3-carboxylates.
Caption: Troubleshooting Decision Tree for Indazole Bromination.
Data Presentation: Comparison of Brominating Agents
The choice of brominating agent is critical. The table below summarizes the most common options.
| Reagent | Formula | Typical Conditions | Pros | Cons |
| Elemental Bromine | Br₂ | Glacial Acetic Acid, 90 °C[3] | Inexpensive, powerful electrophile. | Highly toxic, corrosive, volatile, difficult to handle. Can be less selective. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Acetonitrile or DMF, 0 °C to RT[7][8] | Solid, easy to handle, safer than Br₂. Often provides better selectivity.[9] | More expensive. Purity is critical for reproducibility. Can initiate radical pathways.[6] |
| DBDMH | C₅H₆Br₂N₂O₂ | EtOH, Na₂CO₃, Ultrasound (40 °C)[4][5] | High reactivity under mild conditions. | Less common reagent. Ultrasound setup required. Primarily demonstrated for C3 bromination on activated systems.[4] |
Visualization: Regioselectivity in Indazole-3-Carboxylate Bromination
This diagram illustrates the electronic factors governing the site of bromination.
Caption: Electronic effects directing electrophilic bromination.
Experimental Protocols
Disclaimer: These protocols are for reference and should be adapted and optimized for your specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Selective C5-Bromination with Br₂ in Acetic Acid
This method is based on established literature procedures for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid.[3]
Materials:
-
Indazole-3-carboxylic acid or ester (1.0 equiv)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.1 - 2.0 equiv, depending on substrate reactivity)
-
Ice water
-
Sodium bisulfite (for quenching)
Procedure:
-
Suspend the indazole-3-carboxylate starting material (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the suspension until a clear solution is formed (typically around 100-120 °C).
-
Cool the solution to 90 °C.
-
Prepare a solution of bromine (1.1-2.0 equiv) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture at 90 °C over 15-20 minutes. The solution may change color to reddish-brown.
-
Maintain the reaction at 90 °C and monitor its progress by TLC or LC-MS (typically 4-16 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. A precipitate should form.
-
Stir the slurry for 15-30 minutes. If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product under vacuum to yield the 5-bromo-1H-indazole-3-carboxylate, typically as a white or off-white solid.[3]
Protocol 2: Selective Bromination with NBS
This protocol is a general method adaptable from procedures for brominating substituted indazoles.[7][8]
Materials:
-
Indazole-3-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent (e.g., Acetonitrile, DMF, or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Dissolve the indazole-3-carboxylate starting material (1.0 equiv) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equiv) to the solution in one portion or in small portions over 10 minutes.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature while monitoring progress by TLC or LC-MS (typically 2-18 hours).
-
Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.
-
If using a water-miscible solvent like ACN or DMF, remove it under reduced pressure and partition the residue between ethyl acetate and water. If using DCM, proceed directly to extraction.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the desired bromo-indazole-3-carboxylate.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
preventing decomposition of Methyl 6-bromo-1H-indazole-3-carboxylate during reaction
Prepared by the Gemini Applications Science Team
Welcome to the technical support resource for Methyl 6-bromo-1H-indazole-3-carboxylate (Product No. 885278-42-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we have consolidated field-proven insights, mechanistic explanations, and validated protocols to help you navigate the complexities of handling this reagent and prevent its decomposition during critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A: this compound is generally stable under standard storage conditions (cool, dry, dark). However, its reactivity profile presents several potential challenges during reactions. The primary concerns are not typically spontaneous decomposition in storage but rather unwanted side reactions or degradation under specific experimental conditions. These include:
-
Hydrolysis of the methyl ester: Occurs under strongly acidic or basic aqueous conditions, yielding the corresponding carboxylic acid.
-
Competing N-1 and N-2 reactivity: The indazole nitrogen atoms are both nucleophilic, leading to mixtures of regioisomers in reactions like alkylations and arylations.
-
Thermal instability: While the ester is more stable than the corresponding carboxylic acid, prolonged exposure to high temperatures (>150-180°C) can lead to degradation, potentially including decarboxylation if any hydrolysis occurs.[1][2]
-
Incompatibility with certain reagents: Strong reducing agents and strong oxidizing agents should be used with caution, as they can react with the indazole ring or the bromo substituent.[3]
Q2: My reaction mixture is turning dark brown/black when using this reagent. What does this indicate?
A: A dark coloration often suggests decomposition or the formation of polymeric byproducts. This can be particularly common in palladium-catalyzed cross-coupling reactions where the formation of palladium black (Pd(0)) can occur if the catalyst is not properly stabilized by its ligands.[4] It can also indicate thermal decomposition if the reaction is run at high temperatures or the presence of impurities that are unstable under the reaction conditions. We recommend analyzing the mixture by LC-MS to identify potential degradation products and optimizing reaction parameters such as temperature, catalyst loading, and solvent purity.
Q3: Is it necessary to protect the N-H of the indazole ring before use?
A: While not always mandatory, N-protection is a highly recommended strategy for many transformations to ensure predictable outcomes and avoid side reactions.[5][6]
-
For Regiocontrol: In reactions like N-alkylation or N-arylation, direct reaction on the unprotected indazole almost always yields a mixture of N-1 and N-2 isomers.[7][8] Protecting the nitrogen allows for subsequent reactions to occur at other positions (e.g., C-3 or C-6) without interference.
-
In Cross-Coupling Reactions: The acidic N-H can interfere with organometallic reagents (e.g., Grignards, organolithiums) and can complicate palladium-catalyzed reactions by reacting with the base or catalyst.[4]
-
Improving Solubility: Attaching a protecting group like BOC (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can improve the solubility of the indazole in common organic solvents.[6][9]
Troubleshooting Guide: Preventing Decomposition & Side Reactions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation Reactions
Q: I am trying to N-alkylate my this compound, but I'm getting a mixture of two products that are difficult to separate. How can I control the regioselectivity?
A: This is the most common challenge with indazole chemistry. The formation of N-1 and N-2 alkylated isomers is highly dependent on the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control.[5] The delocalized anion formed upon deprotonation can be trapped at either nitrogen.
Potential Causes & Mechanistic Insight:
-
Base/Solvent System: The nature of the counter-ion (from the base) and its solvation state is critical. In non-polar aprotic solvents like THF, a strong base like sodium hydride (NaH) forms a tight ion pair. The sodium cation is thought to chelate with the N-2 nitrogen and the ester's carbonyl oxygen, sterically hindering the approach of the electrophile to N-2 and thus favoring N-1 alkylation.[8][10]
-
Thermodynamic vs. Kinetic Control: In polar aprotic solvents like DMF with weaker bases (e.g., K₂CO₃ or Cs₂CO₃), the reaction is often under thermodynamic control, which can favor the N-2 isomer or result in mixtures.[5][7][11] The N-2 lone pair is generally considered more kinetically accessible.[5]
Recommended Solutions:
| Objective | Recommended Protocol | Rationale |
| Maximize N-1 Isomer | Base: Sodium Hydride (NaH) Solvent: Tetrahydrofuran (THF) Temperature: 0 °C to RT | This combination promotes the formation of a sodium-chelated intermediate, sterically directing alkylation to the N-1 position. It is a widely validated method for achieving high N-1 selectivity.[8][11][12] |
| Maximize N-2 Isomer | Conditions: Mitsunobu Reaction Reagents: Triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and an alcohol. Solvent: THF | The Mitsunobu reaction often favors the formation of the N-2 isomer due to its kinetic nature and the specific mechanism of the reaction.[7][10] |
| Alternative N-2 Strategy | Protecting Group Directed Lithiation: 1. Protect at N-2 with a SEM group. 2. Perform desired chemistry. 3. Deprotect. | Using a 2-(trimethylsilyl)ethoxymethyl (SEM) group can selectively protect the N-2 position, allowing for subsequent functionalization.[6] |
Issue 2: Ester Hydrolysis During Reaction
Q: My reaction is leading to the formation of 6-bromo-1H-indazole-3-carboxylic acid. How can I prevent the cleavage of my methyl ester?
A: The methyl ester group is susceptible to saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. This is a common issue when reactions require strong bases or acids, especially in the presence of water.
Potential Causes & Mechanistic Insight:
-
Presence of Strong Base and Water: Hydroxide ions (from NaOH, KOH, or even moisture with weaker carbonate bases at high temperatures) can directly attack the electrophilic carbonyl carbon of the ester, leading to hydrolysis.
-
Acidic Conditions: Strong acids (e.g., concentrated H₂SO₄, HCl) in the presence of water can catalyze the hydrolysis of the ester.[13]
Recommended Solutions:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Flame-dry glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choice of Base: If a base is required, opt for non-nucleophilic, anhydrous bases. For example, instead of aqueous NaOH, use sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).
-
Protect the Carboxylic Acid: If the reaction chemistry is incompatible with the ester, consider synthesizing the molecule with the acid already protected as a more robust group, such as a tert-butyl ester, which is stable to many basic conditions and can be removed later with acid.
-
Temperature Control: Saponification is often accelerated by heat. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki or Buchwald-Hartwig coupling at the C-6 bromine position, but the reaction is sluggish, and I'm recovering starting material or observing decomposition. What can I do?
A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Failure can be attributed to several factors related to the indazole substrate, catalyst, or reaction conditions.[14]
Potential Causes & Mechanistic Insight:
-
Catalyst Inhibition/Deactivation: The unprotected indazole N-H is acidic and can react with the base or the palladium catalyst complex, leading to inactive species. The two nitrogen atoms can also act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, preventing them from participating effectively in the catalytic cycle.
-
Inappropriate Ligand/Base Combination: The success of a cross-coupling reaction is highly dependent on the choice of palladium precursor, ligand, and base. There is no universally optimal system.
Recommended Solutions:
-
N-Protection is Key: The most reliable solution is to protect the indazole nitrogen before attempting the cross-coupling. A tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many coupling conditions and easily removed. A p-methoxybenzyl (PMB) group is also effective.[5][9]
-
Solvent and Base Screening: Use anhydrous, degassed solvents. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, toluene, or DMF. For Buchwald-Hartwig aminations, bases like NaOtBu or LHMDS are often used.
-
Ligand Choice: The choice of phosphine ligand is critical. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often effective for aryl bromides. For Buchwald-Hartwig reactions, ligands such as BINAP or Josiphos-type ligands may be necessary.[5]
Visualized Workflows & Logic Diagrams
Troubleshooting N-Alkylation Regioselectivity
This decision tree guides the user through optimizing the N-alkylation reaction based on the desired isomeric product.
Caption: Decision tree for optimizing N-alkylation regioselectivity.
Key Decomposition and Side-Reaction Pathways
This diagram illustrates the primary competing reactions that can lower the yield of the desired product.
Caption: Competing reaction pathways for the target molecule.
Selected Experimental Protocols
Protocol 1: Highly Regioselective N-1 Alkylation
This protocol is optimized for achieving high N-1 regioselectivity, drawing on principles established for similar indazole systems.[8][11][12]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe gas evolution cease.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N-1 alkylated product.
Protocol 2: N-Boc Protection for Cross-Coupling Reactions
This protocol provides a reliable method for protecting the indazole nitrogen, rendering it suitable for subsequent palladium-catalyzed reactions.[9]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary. The product is now ready for cross-coupling reactions.
References
- 1. Quantum mechanical study and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product, the N-heterocyclic carbene indazol-3-ylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. fishersci.es [fishersci.es]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. research.ucc.ie [research.ucc.ie]
- 13. This compound | 885278-42-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges in Methyl 6-bromo-1H-indazole-3-carboxylate Production
Welcome to the technical support center for the synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this process effectively. We will delve into the common pitfalls and critical parameters of the key synthetic routes, ensuring a safe, efficient, and scalable production.
The synthesis of the indazole core, often via routes involving diazotization, presents unique safety and scalability challenges.[1][2][3] This guide is structured to address these issues head-on, providing a framework for robust process development.
Section 1: Critical Safety—Managing Diazonium Salt Intermediates on Scale
The formation of aryl diazonium salts is a cornerstone of many indazole syntheses, including the Japp-Klingemann reaction. However, their inherent instability makes them one of the most significant safety risks during scale-up.[4][5] These intermediates can decompose exothermically and, in some cases, explosively, often triggered by shock, friction, or heat.[1]
Q1: We are scaling up a process involving an aryl diazonium salt intermediate and are concerned about safety. What are the critical parameters to control?
A1: Your concern is well-founded. The primary directive for handling diazonium salts is to never isolate them unless absolutely necessary and proven to be stable .[5][6] For most processes, they should be generated and consumed in situ.
Key Control Parameters:
-
Temperature: This is the most critical parameter. Diazotization reactions are highly exothermic.[7] The reaction temperature must be strictly maintained, typically between 0-5°C, to prevent the accumulation of the unstable diazonium salt and minimize decomposition, which liberates large volumes of nitrogen gas.[2][6] On a large scale, efficient heat removal is paramount. Ensure your reactor has adequate cooling capacity and surface area-to-volume ratio.
-
Stoichiometry and Addition Rate: Use only a stoichiometric amount of your diazotizing agent (e.g., sodium nitrite).[6] An excess can lead to side reactions and the presence of residual nitrous acid, which can contribute to instability. The addition of the diazotizing agent should be slow and controlled to manage the exotherm.
-
pH Control: The pH of the reaction medium affects the stability of the diazonium salt. Maintain the recommended pH for your specific transformation.
-
Venting: The reactor must be adequately vented to handle potential off-gassing (N₂) from diazonium salt decomposition.[1][6] A sudden pressure increase is a clear sign of a runaway reaction.
-
Quenching: Any unreacted diazonium salt must be safely quenched before workup or heating. This can often be achieved by adding a compound like sulfamic acid to destroy excess nitrous acid.
Section 2: Troubleshooting the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful tool for constructing the indazole ring system from an aryl diazonium salt and a β-keto-ester.[8][9] However, scaling this reaction can reveal issues with yield, purity, and reaction kinetics.
Q2: Our Japp-Klingemann reaction is sluggish on a larger scale, and the yield of the resulting hydrazone intermediate is lower than in our lab-scale experiments. What could be the cause?
A2: This is a common scale-up challenge often related to mass transfer and mixing limitations. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous suspension. Poor mixing can lead to inefficient contact between the diazonium salt and the enolate of the β-keto-ester.
-
Re-optimize pH and Base Addition: The initial deprotonation of the β-keto-ester is critical. The choice of base and the pH of the coupling step are crucial. In some cases, conventional conditions with sodium acetate may be insufficient, leading to the formation of stable azo-compounds instead of the desired hydrazone.[10][11] You may need to explore slightly more basic conditions, but be cautious, as too high a pH can also lead to decomposition and side products.
-
Monitor for Side Reactions: A key side reaction is the self-dimerization of the diazo compound.[12] This can become more prevalent if the concentration of the diazonium salt is too high relative to the β-keto-ester enolate. Consider adjusting addition strategies, such as adding the diazonium salt solution to the β-keto-ester solution to maintain a low concentration of the diazonium species.
Below is a workflow to guide your troubleshooting process for the Japp-Klingemann reaction.
Caption: Troubleshooting workflow for the Japp-Klingemann reaction.
Section 3: Esterification—Driving the Reaction to Completion
A common final step is the esterification of 6-bromo-1H-indazole-3-carboxylic acid.[13] While seemingly straightforward, achieving high conversion and purity on a large scale requires careful optimization.
Q3: We are performing a Fischer esterification on 6-bromo-1H-indazole-3-carboxylic acid with methanol and sulfuric acid catalyst, but the reaction stalls at ~85-90% conversion even with extended reaction times. How can we improve this?
A3: The Fischer esterification is an equilibrium-limited reaction. The water generated as a byproduct can hydrolyze the ester product, preventing the reaction from reaching completion. On a small scale, using a large excess of the alcohol (methanol) can effectively drive the equilibrium forward. On a larger scale, this may be less practical or economical.
Strategies to Maximize Conversion:
-
Water Removal: The most effective strategy is to remove water as it is formed.
-
Azeotropic Distillation: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water.
-
Microwave Irradiation: Microwave-assisted esterification can significantly accelerate the reaction, often leading to higher yields in shorter times by overcoming equilibrium limitations through rapid heating.[14]
-
-
Increase Catalyst Loading: A modest increase in the amount of sulfuric acid can sometimes improve the reaction rate, but be mindful of potential charring or side reactions at higher temperatures.
-
Alternative Esterification Reagents: If the equilibrium is too problematic, consider alternative, non-equilibrium methods:
-
Acid Chlorides: Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is highly effective but involves handling corrosive reagents.
-
Coupling Reagents: Use standard peptide coupling reagents (e.g., EDC, DCC) to form the ester bond under mild conditions. This is typically reserved for smaller scale or high-value products due to cost.
-
Section 4: The Purification and Isolation Clinic
Obtaining the final product with high purity is a critical final step. Scale-up can introduce new purification challenges as the impurity profile may change.
Q4: Our crude this compound is a solid, but recrystallization trials have failed to remove a key, closely-related impurity. Column chromatography is not ideal for our target scale. What should we do?
A4: This is a classic purification dilemma. When an impurity has very similar polarity and solubility to your product, standard methods can be ineffective.
Systematic Approach to Purification:
-
Impurity Identification: First, identify the impurity. Knowing its structure is invaluable for designing a purification strategy. Is it a regioisomer? Is it unreacted starting material?
-
Optimize Recrystallization: Don't give up on recrystallization just yet. A systematic solvent screen is essential.[15]
-
Protocol 1: Systematic Solvent Screening
-
Place ~50 mg of crude material into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the solubility. An ideal solvent will show low solubility at room temperature.[15]
-
For solvents with low room temperature solubility, heat the mixture. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Allow the solutions to cool slowly to room temperature, then place in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will provide a high recovery of pure crystals, leaving impurities in the mother liquor.
-
-
Two-Solvent System: If no single solvent is effective, try a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Allow to cool slowly.
-
-
Slurry/Reslurry: Sometimes, simply stirring the crude solid in a specific solvent (in which the product is sparingly soluble but the impurity is more soluble) at room or elevated temperature for several hours can effectively leach out the impurity.
-
pH Modification: If your product or impurity has an acidic or basic handle, you can exploit this. For example, you could perform an acid-base extraction to selectively move one component into an aqueous layer. The indazole N-H is weakly acidic and can be deprotonated.[16]
The following diagram illustrates the decision-making process for purification.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q: Can we use a different methylating agent for the esterification step?
A: Yes, while methanol with an acid catalyst is common, other reagents can be used. For example, reacting the carboxylic acid salt with dimethyl sulfate or methyl iodide is a valid method, although these are more hazardous and may require careful control of N-alkylation on the indazole ring.[17]
Q: We observe two spots on TLC after our reaction that we suspect are N1 and N2 isomers. How can we control the regioselectivity of reactions on the indazole nitrogen?
A: Regioselectivity of N-alkylation is a common issue. The outcome is often dependent on the reaction conditions (base, solvent, temperature) and any existing substituents on the indazole ring. Generally, using a strong base like sodium hydride (NaH) to fully deprotonate the indazole followed by adding the electrophile often favors N1 alkylation.[18] A screening of conditions is highly recommended to optimize for the desired isomer.
Q: What are the typical analytical methods to monitor reaction progress and final product purity?
A: For reaction monitoring, Thin Layer Chromatography (TLC) is fast and effective. For quantitative analysis of progress and final purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard. For structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[19]
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioengineer.org [bioengineer.org]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 885278-42-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. caribjscitech.com [caribjscitech.com]
- 17. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 6-bromo-1H-indazole-3-carboxylate
Welcome to the technical support center for Methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions.
Q1: My crude product is a sticky yellow oil or semi-solid after aqueous workup. My TLC shows a baseline spot and a main product spot. What is the likely impurity and how do I remove it?
A1: The most probable impurity is the unreacted starting material, 6-bromo-1H-indazole-3-carboxylic acid . The carboxylic acid functional group makes it highly polar, causing it to stick to the baseline of a normal-phase silica TLC plate. Its acidic nature can also contribute to the product's oily appearance and prevent crystallization.
Causality: The synthesis is typically a Fischer esterification, an equilibrium reaction between a carboxylic acid and an alcohol[1]. If the reaction does not proceed to completion, or if the acid catalyst is not fully neutralized, you will have residual starting material.
Solution: Acid-Base Extraction
The key is to exploit the difference in acidity. The target ester is neutral, while the starting material is acidic. A wash with a mild base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Step-by-Step Protocol: Bicarbonate Wash
-
Dissolve your crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude product is a good starting point.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas that may form from neutralization of any strong residual acid. Once pressure release subsides, shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution. Check the pH of the aqueous layer after the second wash; it should be basic (pH > 8).
-
Perform a final wash with an equal volume of brine (saturated aqueous NaCl) to remove residual water from the organic layer[1].
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Run a new TLC. The baseline spot should be significantly reduced or eliminated.
Q2: After column chromatography, my fractions containing the product still show a faint, closely-eluting impurity on the TLC plate. How can I improve the separation?
A2: A closely-eluting impurity is often a structurally related compound, such as a regioisomer (e.g., Methyl 6-bromo-2H-indazole-3-carboxylate) or a byproduct from the synthesis of the indazole core. Achieving separation requires optimizing the chromatography conditions to enhance the differential interaction of the compounds with the stationary phase.
Causality: Silica gel separates compounds based on polarity. If two compounds have very similar polarities, they will travel at nearly the same rate (have similar Rf values), making baseline separation difficult with a standard solvent system.
Solutions:
-
Decrease the Elution Strength: A weaker mobile phase will cause all compounds to move more slowly, often increasing the separation (ΔRf) between spots. If you are using a 40% EtOAc in Heptane system, try reducing it to 20-30% EtOAc.
-
Change Solvent Selectivity: The "selectivity" of the solvent system refers to its ability to create different interactions with the analytes. Instead of the common ester/alkane system, try a different combination. Adding a small amount of a third solvent can dramatically alter selectivity.
-
Try a Chlorinated Solvent: Replace Heptane/Hexane with Dichloromethane. A DCM/EtOAc gradient can provide different selectivity.
-
Add a Protic Modifier: Incorporate a small percentage (0.5-1%) of methanol or isopropanol into your mobile phase. This can disrupt hydrogen bonding interactions with the silica surface and may improve the separation of N-H containing indazoles.
-
-
Use a Finer Mesh Silica Gel: Employing a higher-resolution silica gel (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and the number of theoretical plates, leading to better separation.
Troubleshooting Logic for Chromatography
Caption: Decision tree for optimizing column chromatography.
Q3: I've purified my product, but I can't get it to crystallize. It remains an oil or a waxy solid. What should I do?
A3: The inability to crystallize is typically due to one of two reasons: significant residual impurities disrupting the crystal lattice formation or the inherent properties of the compound.
Causality: Crystallization requires a high degree of molecular order. Impurities, even at low levels, can act as "defects" that prevent the ordered packing of molecules into a lattice. Alternatively, some highly pure compounds have low melting points or exist as amorphous solids.
Solutions:
-
Confirm Purity: Before attempting crystallization, ensure the material is of high purity (>98%) by a sensitive analytical method like HPLC or ¹H NMR. If impurities are present, re-purify using chromatography.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[2].
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal growth[2].
-
Solvent Shock: If the product is dissolved in a good solvent (e.g., DCM), slowly add a poor solvent (an "anti-solvent") in which it is insoluble (e.g., heptane or hexane) until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to stand undisturbed.
-
-
Perform Solvent Screening for Recrystallization: The goal is to find a solvent that dissolves the compound when hot but not when cold. A systematic approach is best[2].
| Solvent Class | Example Solvents | Hot Solubility | Cold Solubility | Potential Use |
| Alcohols | Methanol, Ethanol | Often High | Medium | Good for single-solvent |
| Esters | Ethyl Acetate | High | Medium-Low | Good for single-solvent |
| Aromatics | Toluene | Medium-High | Low | Good for single-solvent |
| Alkanes | Heptane, Hexane | Very Low | Very Low | Good as anti-solvent |
| Ethers | Diethyl Ether | High | Medium | Often too volatile |
| Chlorinated | Dichloromethane | Very High | High | Poor for recrystallization |
Frequently Asked Questions (FAQs)
What is the best initial purification strategy for crude this compound?
The most effective strategy is a two-stage approach: a preliminary acid-base wash followed by column chromatography.
-
Aqueous Workup: Begin with the bicarbonate wash described in Q1 to remove the bulk of acidic impurities. This significantly simplifies the subsequent chromatography step.
-
Column Chromatography: Use silica gel chromatography with a gradient elution. A common and effective system is a heptane-ethyl acetate gradient[1]. Start with a low polarity mobile phase (e.g., 5-10% EtOAc in heptane) and gradually increase the polarity.
General Purification Workflow
Caption: Standard workflow for purifying the target compound.
How do I perform and monitor column chromatography for this compound?
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of 0.25 - 0.35 . For this compound, start by testing solvent mixtures like 20%, 30%, and 40% Ethyl Acetate in Heptane.
-
Column Packing:
-
Choose a column with an appropriate diameter for the amount of crude material (a 10:1 to 20:1 ratio of silica gel to crude product by weight is standard).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Heptane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis (e.g., 10% EtOAc/Heptane).
-
Collect fractions and monitor them by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move to 20% EtOAc, then 30%). A stepwise or linear gradient is effective[1].
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Is recrystallization a viable alternative to chromatography?
Yes, but typically only if the crude product is already relatively pure (>90-95%) and solid. Recrystallization is excellent for removing small amounts of impurities but is generally ineffective at separating large quantities of byproducts or impurities with similar solubility profiles.
Recommendation: Use chromatography for the primary purification of the crude reaction mixture. Use recrystallization as a final polishing step on the material obtained from chromatography to achieve high analytical purity, especially if a crystalline solid is required. A suitable procedure for a related compound, 6-Bromo-1H-indazole, can be adapted by performing solvent screening first[2].
References
Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of indazole derivatives. Indazoles are privileged heterocyclic scaffolds found in numerous pharmacologically active compounds, making their efficient and selective synthesis a critical task in modern drug discovery.[1][2][3]
This resource moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of indazole, and why is controlling regioselectivity so crucial?
Indazole exists in three primary tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[2][4] The 1H- and 2H-tautomers are the most relevant in synthesis.
-
1H-Indazole: Generally the more thermodynamically stable tautomer, making it the predominant form in many cases.[1][5]
-
2H-Indazole: Often exhibits distinct biological activities compared to its 1H-counterpart.[2]
Controlling regioselectivity is paramount because the biological activity of an indazole-containing drug is often exclusive to one isomer. For instance, the antiemetic drug Granisetron and the kinase inhibitor Axitinib are both N-1 substituted indazoles.[2] An uncontrolled synthesis that produces an isomeric mixture necessitates challenging purification steps and significantly lowers the yield of the desired active pharmaceutical ingredient (API).
Q2: How can I reliably distinguish between 1H- and 2H-indazole isomers?
Definitive characterization relies on spectroscopic methods. While chromatographic techniques like HPLC can separate the isomers, spectroscopic analysis confirms their identity.[6]
-
¹H NMR Spectroscopy: This is often the most direct method. The chemical shift of the proton at the C3 position is a key differentiator. In 2H-indazoles, this proton is typically shifted further downfield compared to the corresponding 1H-isomer.[6]
-
¹³C & ¹⁵N NMR: These techniques can also be diagnostic, providing additional structural confirmation.
-
UV-Vis Spectroscopy: Isomers often possess distinct UV-Vis spectra which can aid in their identification.[6]
Q3: What are some of the most common synthetic strategies for creating the indazole core?
A variety of methods exist, each with its own advantages and challenges. Some prominent examples include:
-
Intramolecular Cyclizations: These are very common and include methods like the cyclization of o-aminophenyl ketoximes or the reductive cyclization of o-nitrobenzyl amines.[2][7]
-
Davis-Beirut Reaction: A robust, redox-neutral method for converting o-nitrobenzyl amines into 2H-indazoles via a key nitroso imine intermediate.[8][9][10]
-
Palladium-Catalyzed Cross-Coupling: While often used for functionalization, reactions like the intramolecular C-N bond formation of o-alkyne azoarenes can also form the indazole core.[4]
-
[3+2] Cycloadditions: Reactions between arynes and diazo compounds provide a direct and efficient route to a wide range of substituted indazoles.[11]
Troubleshooting & Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Poor Regioselectivity and Unwanted Isomer Formation
Q: My reaction is producing a difficult-to-separate mixture of 1H- and 2H-indazoles during N-alkylation. How can I improve the selectivity for the 1H-isomer?
A: Achieving high regioselectivity in N-alkylation or N-arylation is a classic challenge. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and temperature.
Causality: The indazole anion is ambident, with nucleophilic character at both N-1 and N-2. To favor the thermodynamically more stable 1H-product, conditions should be chosen to allow for equilibration or to sterically or electronically favor attack at N-1.
Troubleshooting Workflow:
Caption: Decision tree for improving N-1 regioselectivity.
Key Strategies:
-
Base Selection: Using a strong hydride base like sodium hydride (NaH) in an aprotic solvent is a standard method to favor N-1 substitution.[6]
-
Solvent Effects: Polar aprotic solvents like THF or DMF are generally preferred. They effectively solvate the counter-ion (e.g., Na+) without interfering with the nucleophilicity of the indazole anion.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, although this is system-dependent.
Issue 2: Low Yields in the Davis-Beirut Reaction
Q: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but my yields are consistently low (<30%). What factors should I investigate?
A: The Davis-Beirut reaction is a powerful tool for 2H-indazole synthesis but can be sensitive to reaction conditions.[8][9] The key is the efficient in-situ generation and cyclization of a highly reactive nitroso-imine intermediate.[9]
Causality: Low yields often stem from inefficient formation of the key intermediate or from competing side reactions. The reaction is known to be sensitive to the solvent system, particularly the presence of water.
Optimization Parameters:
-
Solvent System & Water Content: While it may seem counterintuitive for a reaction often involving a base, the addition of a controlled amount of water can be beneficial. One study found that changing from anhydrous n-propanol (27% yield) to a mixture with 15% water dramatically increased the yield to 65%.[9] However, excessive water (e.g., >25%) can cause a sharp decrease in yield.[9] The optimal amount is solvent-dependent and must be empirically determined.
-
Base and Temperature: The reaction is typically run in the presence of a base like NaOH or KOH with heating.[8] Ensure the base is fully dissolved and the temperature is consistent.
-
Acidic vs. Basic Conditions: While traditionally run under basic conditions, a photochemical variant using Brønsted acid has been developed, expanding the reaction's flexibility, especially for accessing N-aryl targets which are challenging under alkaline conditions.[12][13] If your substrate is failing under basic conditions, exploring this alternative may be fruitful.
Caption: Simplified workflow of the Davis-Beirut Reaction.
Issue 3: Poor Yields in Suzuki-Miyaura Cross-Coupling
Q: I am trying to perform a Suzuki-Miyaura coupling on a C7-bromo-1H-indazole, but the reaction is sluggish and gives low yields. How can I optimize this critical C-C bond formation?
A: The Suzuki-Miyaura reaction is indispensable for functionalizing the indazole core, but its success hinges on the careful selection of several interdependent parameters.[14][15] Unprotected NH-indazoles can be particularly challenging substrates as they can act as ligands for the palladium catalyst, inhibiting its activity.[16]
Causality: The efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is dictated by the electronic and steric properties of the palladium catalyst, ligand, base, and solvent. For challenging substrates like NH-indazoles, a well-chosen ligand is critical to stabilize the catalyst and promote the desired bond formation.
Optimization Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for optimizing Suzuki-Miyaura conditions.
Summary of Optimized Conditions for Suzuki Coupling on Indazoles:
| Parameter | Recommended Options | Rationale & Comments | Source(s) |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Choice depends on the ligand and substrate. Pd(OAc)₂ and Pd₂(dba)₃ are common precursors for in-situ catalyst formation. | [15][16][17] |
| Ligand | RuPhos, XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often essential for high yields with N-heterocycles. | [16][17] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Cesium carbonate and potassium phosphate are frequently superior for unprotected azoles due to solubility and milder conditions. | [14][16][17] |
| Solvent | 1,4-Dioxane/H₂O, DMF, DME, Toluene | Anhydrous conditions are often key, but aqueous mixtures can be effective depending on the base and boronic acid stability. | [14][15][17] |
| Temperature | 60 - 140 °C (Conventional) or Microwave | Microwave irradiation can significantly accelerate the reaction, often leading to cleaner products and higher yields in shorter times. | [17] |
Issue 4: Purification and Isomer Separation
Q: My crude product is a mixture of the target indazole and several byproducts, including the other main isomer. What is the most effective purification strategy?
A: Purification of indazole derivatives, especially isomer separation, requires a systematic approach.
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.
-
Pro Tip: Adding a small amount (~1%) of triethylamine (Et₃N) to the mobile phase can reduce tailing of basic compounds on silica gel, leading to better separation.
-
-
Recrystallization: This can be highly effective for obtaining high-purity material, particularly if you have a crystalline solid.
-
Solvent Selection: A mixed solvent system is often required. A patent for separating substituted indazole isomers successfully employed mixed solvents like acetone/water and ethanol/water.[18] The procedure involves dissolving the mixture in a minimal amount of the hot solvent mixture and allowing it to cool slowly to selectively crystallize one isomer.[18]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of a 1H-Indazole via PIFA-Mediated Oxidative C-N Bond Formation
This protocol is based on a metal-free method for the synthesis of 1H-indazoles from readily accessible arylhydrazones.[1][2]
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
Reactant Preparation: To a solution of the starting arylhydrazone (1.0 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), add a base such as pyridine (2.0 equiv.).
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv.) portion-wise over 10 minutes, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1H-indazole product.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole
This protocol provides a robust starting point for the C-3 arylation of an unprotected indazole, based on conditions reported to be effective for these challenging substrates.[16][17]
Disclaimer: This protocol involves air- and moisture-sensitive reagents. It should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) and the ligand (e.g., XPhos, 2.2 mol%).
-
Solvent and Reagent Transfer: Evacuate and backfill the reaction vial with an inert gas three times. Add the catalyst/ligand mixture to the main reaction vial. Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 60-100 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 5-24 hours). For microwave-assisted reactions, heat to 140 °C for 30-60 minutes.[17]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 3-aryl-1H-indazole.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wikiwand.com [wikiwand.com]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Methyl 6-bromo-1H-indazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, indazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-bromo-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[1] In the absence of a publicly available experimental spectrum for this specific compound, we will employ a robust comparative approach. This guide will detail the analysis of a closely related structural isomer, Methyl 5-bromo-1H-indazole-3-carboxylate, to predict and interpret the spectral features of the target molecule. This methodology not only serves as a practical guide for the characterization of this specific compound but also illustrates a powerful predictive strategy applicable to other novel molecules.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heteroaromatic structure, is a well-established pharmacophore present in numerous therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. The specific substitution pattern on the indazole core dictates its pharmacological profile, making detailed structural analysis paramount. This compound (CAS No: 885278-42-2, Molecular Formula: C₉H₇BrN₂O₂) serves as a valuable building block in the synthesis of more complex indazole-based compounds.[2][3] Its characterization is a critical first step in any synthetic campaign.
Understanding the ¹H NMR Landscape of Substituted Indazoles
The ¹H NMR spectrum of an indazole derivative is characterized by distinct signals for the aromatic protons on the benzene ring, the N-H proton of the pyrazole ring, and any substituents. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, providing clear indications of the substitution pattern. The electron-withdrawing or -donating nature of the substituents significantly influences the electron density around the neighboring protons, thereby affecting their resonance frequencies. For instance, the position of the bromine atom in our target molecule and its analog will have a predictable effect on the chemical shifts of the adjacent aromatic protons.
Comparative Analysis: this compound vs. Methyl 5-bromo-1H-indazole-3-carboxylate
To construct a reliable predicted ¹H NMR spectrum for this compound, we will first analyze the reported data for its structural isomer, Methyl 5-bromo-1H-indazole-3-carboxylate. The only difference between these two molecules is the position of the bromine atom on the benzene ring. This subtle change will induce significant and predictable differences in their respective ¹H NMR spectra.
¹H NMR Spectrum of Methyl 5-bromo-1H-indazole-3-carboxylate
The reported ¹H NMR data for Methyl 5-bromo-1H-indazole-3-carboxylate provides a solid foundation for our comparative analysis.
Table 1: ¹H NMR Data for Methyl 5-bromo-1H-indazole-3-carboxylate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13.0 (broad) | Singlet | - |
| H-4 | ~8.20 | Doublet | ~1.0 |
| H-6 | ~7.60 | Doublet of doublets | ~8.8, ~1.8 |
| H-7 | ~7.50 | Doublet | ~8.8 |
| OCH₃ | ~3.90 | Singlet | - |
Note: The exact chemical shift of the NH proton can be highly variable and is dependent on solvent and concentration.
The key features to note in this spectrum are the multiplicities and coupling constants of the aromatic protons. The doublet for H-4 with a small coupling constant is characteristic of a meta-coupling. The doublet of doublets for H-6 arises from its coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling). The doublet for H-7 is due to its ortho-coupling with H-6.
Predicting the ¹H NMR Spectrum of this compound
Based on the analysis of the 5-bromo isomer and established principles of NMR spectroscopy, we can predict the ¹H NMR spectrum of this compound. The change in the bromine position from C-5 to C-6 will alter the electronic environment and the coupling relationships of the aromatic protons.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| NH | ~13.0 (broad) | Singlet | - | Similar electronic environment to the 5-bromo isomer. |
| H-4 | ~8.0 - 8.2 | Doublet | ~8.5 | Ortho-coupling to H-5. |
| H-5 | ~7.3 - 7.5 | Doublet of doublets | ~8.5, ~1.5 | Ortho-coupling to H-4 and meta-coupling to H-7. |
| H-7 | ~7.8 - 8.0 | Doublet | ~1.5 | Meta-coupling to H-5. |
| OCH₃ | ~3.90 | Singlet | - | Unlikely to be significantly affected by the change in bromine position. |
This predictive analysis provides a powerful tool for any researcher synthesizing this compound, allowing for a rapid and confident confirmation of its identity from an experimental ¹H NMR spectrum.
Visualizing the Molecular Structure and Proton Assignments
To further clarify the structural basis of the predicted ¹H NMR spectrum, the following diagrams illustrate the molecular structure of this compound and the expected coupling interactions between the aromatic protons.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 6-bromo-1H-indazole-3-carboxylate
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Methyl 6-bromo-1H-indazole-3-carboxylate, a heterocyclic compound featuring a bromine atom, serves as a critical intermediate in the synthesis of various biologically active molecules.[1][2][3] Its analysis by mass spectrometry (MS) presents unique opportunities and challenges, primarily due to the distinct isotopic signature of bromine and the fragmentation behavior of the indazole core.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the rationale behind selecting specific ionization techniques, predict fragmentation pathways based on collision-induced dissociation (CID), and present a validated protocol for robust analysis. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for brominated heterocyclic compounds.
The Analytical Significance of the Bromine Isotope Pattern
A foundational aspect of analyzing brominated compounds is the natural isotopic abundance of bromine: 79Br (50.69%) and 81Br (49.31%). This nearly 1:1 ratio results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion. The molecular ion (M) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. This signature is a powerful diagnostic tool for rapidly identifying bromine-containing fragments and confirming the elemental composition of unknown peaks.[4]
Comparison of Ionization Techniques
The choice of ionization source is critical for achieving optimal sensitivity and generating structurally informative mass spectra. For this compound, with its polar ester group and nitrogen-containing heterocyclic system, Electrospray Ionization (ESI) is the most suitable technique.[5]
| Ionization Technique | Principle & Suitability for the Analyte | Expected Ion Species | Advantages & Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique ideal for polar, thermally labile molecules. The indazole nitrogen atoms are readily protonated in positive ion mode. | [M+H]+ at m/z 254.976 and 256.974. Potential adducts like [M+Na]+ or [M+NH4]+ may also be observed.[6] | Advantages: High sensitivity, minimal in-source fragmentation, ideal for LC-MS coupling.[7] Disadvantages: Susceptible to matrix effects and ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds. Ionization occurs in the gas phase via proton transfer from reagent gas ions. | [M+H]+ at m/z 254.976 and 256.974. | Advantages: Tolerates higher flow rates and less sensitive to matrix effects than ESI. Disadvantages: Can induce more in-source fragmentation than ESI, potentially complicating spectral interpretation. |
| Negative-Ion ESI (NI-ESI) | Involves deprotonation of the analyte. The N-H proton of the indazole ring is acidic and can be lost. | [M-H]- at m/z 252.962 and 254.960.[6] | Advantages: Can provide complementary fragmentation data. A method using induced in-source fragmentation in NI-ESI has been shown to be selective for organobromine compounds by monitoring for Br- ions (m/z 79/81).[8] Disadvantages: Often provides lower sensitivity for this class of compounds compared to positive ion mode. |
Verdict: For routine quantitative and qualitative analysis via LC-MS, ESI in positive ion mode is the recommended approach . It offers the best sensitivity for detecting the protonated molecule [M+H]+, which can then be selected for tandem mass spectrometry (MS/MS) experiments.
Understanding Fragmentation: Collision-Induced Dissociation (CID)
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is essential for structural confirmation.[9] In this process, the precursor ion (e.g., the [M+H]+ ion) is isolated, accelerated, and collided with an inert gas, causing it to fragment. The resulting product ions provide a structural fingerprint of the molecule.
For indazole-3-carboxamide derivatives, a common fragmentation pathway involves the cleavage of the amide or ester side chain.[10][11] For this compound, the primary fragmentation is expected to involve the loss of neutral molecules from the ester group and subsequent cleavages of the indazole ring.
Predicted Fragmentation Pathway
The diagram below illustrates the proposed CID fragmentation pathway for the [M+H]+ ion of this compound.
Caption: Proposed CID fragmentation of this compound.
Interpretation of Key Fragments:
-
m/z 223/225 ([M+H - CH3OH]+): The most anticipated initial fragmentation is the neutral loss of methanol (32 Da) from the protonated ester, forming a stable acylium ion. The 1:1 isotopic pattern confirms the retention of the bromine atom.
-
m/z 195/197 ([M+H - CH3OH - CO]+): Subsequent loss of carbon monoxide (28 Da) from the acylium ion yields the protonated 6-bromo-indazole core. This is a highly characteristic fragment for indazole-3-carboxylate structures.[10]
-
m/z 116: Further fragmentation can lead to the loss of a bromine radical (79/81 Da), resulting in the indazolium ion at m/z 116. The loss of the isotopic pattern indicates the departure of the bromine atom.
-
m/z 240/242 ([M+H - CH3•]+): A less common pathway could involve the radical loss of a methyl group (15 Da), though this is generally less favored than neutral losses in low-energy CID.[12]
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound using a standard Triple Quadrupole or Orbitrap mass spectrometer.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol (MeOH) or dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B (see below) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Rationale: Using the initial mobile phase composition as the diluent prevents peak distortion and ensures compatibility with the LC method.
-
Liquid Chromatography (LC) Method
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[13]
-
Rationale: A C18 column provides excellent retention and separation for moderately polar aromatic compounds.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.
-
-
Flow Rate: 0.4 mL/min.[13]
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Source: Heated Electrospray Ionization (HESI) in Positive Ion Mode.[10][14]
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Full Scan (MS1): Scan from m/z 100-400 to observe the protonated molecule [M+H]+ at m/z 255/257.
-
Tandem MS (MS/MS):
-
Precursor Ions: m/z 255.0 and 257.0
-
Collision Gas: Argon at 1.5 mTorr.
-
Collision Energy: Optimize by infusing a standard solution and ramping the collision energy (e.g., 10-40 eV). A starting point of 25 eV is recommended.
-
Rationale: Collision energy optimization is crucial. Too low, and fragmentation is inefficient; too high, and the precursor is obliterated into small, uninformative fragments.
-
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. LC-ESI-MS/MS in positive ion mode stands out as the superior method , offering high sensitivity and rich structural information. The key to a successful analysis lies in recognizing the characteristic 1:1 bromine isotopic pattern and optimizing collision energy to generate the expected acylium ion and indazole core fragments. This guide provides a robust framework, but it is imperative that methods are validated in-house to account for instrument-specific variations. By following these principles, researchers can confidently identify and characterize this important synthetic intermediate, ensuring data integrity in the drug development pipeline.
References
- 1. This compound | 885278-42-2 [chemicalbook.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]
- 4. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Evolving Landscape of Indazole-3-Carboxylates: A Comparative Guide to the Biological Activity of Methyl 6-bromo-1H-indazole-3-carboxylate and Its Analogs
In the dynamic field of drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Among these, Methyl 6-bromo-1H-indazole-3-carboxylate serves as a pivotal starting material and a compound of significant interest for medicinal chemists. Its unique electronic and steric properties, conferred by the bromine atom at the 6-position and the methyl ester at the 3-position, make it a versatile template for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of this compound and its analogs, supported by experimental data and an in-depth analysis of their structure-activity relationships. We will delve into their anticancer properties and their roles as modulators of critical signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
The Indazole Core: A Foundation for Diverse Biological Activities
The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in the design of small molecule inhibitors targeting a wide array of proteins. The ability to readily modify the indazole core at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, in particular, has been utilized as a key intermediate in the synthesis of compounds targeting kinases, ion channels, and other enzymes implicated in pathological conditions.[1]
Comparative Analysis of Biological Activity: Anticancer Potential
The primary therapeutic area where indazole-3-carboxylate analogs have shown considerable promise is oncology. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. The following data, synthesized from published studies, provides a comparative overview of the cytotoxic effects of various analogs.
Table 1: Comparative Anticancer Activity (IC50 µM) of 6-bromo-1H-indazole Analogs
| Compound ID | R1 (at C6) | R2 (at C3) | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | Reference |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | >10 | >10 | >10 | 1.15 | 4.89 | [2] |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | - | 0.23 | 0.80 | 0.34 | - | [2] |
| 2j | 6-amino-pyridin-3-yl | (E)-3,5-dimethoxystyryl | 0.88 | >10 | >10 | >10 | >10 | [2] |
| 2k | 2-(4-ethylpiperazin-1-yl)pyrimidine-5-yl | (E)-3,5-dimethoxystyryl | - | 0.25 | - | - | - | [2] |
| 6o | H | N-piperazine-R | 8.21 | - | 5.62 | - | - | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1, primarily from a study on indazole derivatives with a styryl group at the C3 position, reveals several key SAR insights[2]:
-
Substitution at C6 is crucial for potent anticancer activity. The introduction of a substituted phenyl or pyridinyl group at the 6-position significantly enhances cytotoxicity compared to an unsubstituted analog.
-
The nature of the substituent at C6 dictates potency and selectivity. For instance, compound 2f , bearing a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group, demonstrates broad-spectrum, sub-micromolar activity against breast and liver cancer cell lines. In contrast, compound 2a , with a 4-(4-methylpiperazin-1-yl)phenyl group, exhibits more modest and selective activity.
-
The linker and terminal group at C6 are critical. The presence of a piperazine moiety appears to be favorable for activity. However, further modifications to the terminal group on the piperazine, such as in compound 2k , can modulate the activity profile.
-
Modifications at the C3 position significantly impact activity. While the table focuses on styryl derivatives, other studies have shown that converting the methyl carboxylate to a carboxamide can lead to potent inhibitors of various kinases[4].
Modulation of Key Signaling Pathways
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways that are dysregulated in diseases like cancer. Two such pathways are the Calcium-Release Activated Calcium (CRAC) channel pathway and the p21-activated kinase 1 (PAK1) signaling pathway.
Inhibition of the CRAC Channel Signaling Pathway
The influx of calcium ions (Ca²⁺) into the cytoplasm is a critical event in many cellular processes, including proliferation and immune responses. The CRAC channel is a key regulator of this process. Aberrant CRAC channel activity has been implicated in several diseases, making it an attractive therapeutic target. Indazole-3-carboxamides, derived from this compound, have been identified as potent CRAC channel blockers[5].
dot
Caption: CRAC Channel Signaling Pathway Inhibition.
Targeting the PAK1 Signaling Pathway
p21-activated kinase 1 (PAK1) is a key regulator of cell motility, survival, and proliferation. Its overexpression and aberrant activation are frequently observed in various cancers, making it a promising target for anticancer drug development. Indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1[4].
dot
Caption: PAK1 Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of these compounds.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
dot
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide underscore the importance of substitutions at the C3 and C6 positions of the indazole ring for potent and selective biological activity. The ability of these compounds to modulate key signaling pathways, such as the CRAC channel and PAK1 pathways, provides a mechanistic basis for their observed antiproliferative effects.
While significant progress has been made in understanding the biological activities of more complex indazole-3-carboxamide and styryl derivatives, a direct comparative analysis of simpler analogs of this compound is an area that warrants further investigation. Future research should focus on the synthesis and evaluation of a focused library of analogs with variations in the ester group and simple substitutions on the indazole ring to provide a more granular understanding of the SAR. Such studies will be instrumental in the rational design of the next generation of indazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization, Comparison, and Application of Methyl 6-bromo-1H-indazole-3-carboxylate
An In-Depth Technical Guide and Comparative Analysis for Researchers
This guide provides a comprehensive overview of Methyl 6-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in modern drug discovery and organic synthesis. We will delve into its detailed characterization data, offer a comparative analysis against relevant structural analogs, and provide a field-proven experimental protocol for its application in cross-coupling reactions, explaining the causal reasoning behind key procedural steps.
Core Physicochemical and Spectroscopic Profile
This compound is a solid organic compound valued for its bifunctional nature.[1][2] The indazole core is a privileged scaffold in medicinal chemistry, while the bromine atom at the C6 position and the methyl ester at the C3 position provide orthogonal handles for sequential chemical modifications.
Below is a summary of its key identifying and physical properties.
| Property | Value | Source(s) |
| CAS Number | 885278-42-2 | [1] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1][3] |
| Molecular Weight | 255.07 g/mol | [2] |
| Monoisotopic Mass | 253.96909 Da | [3][4] |
| Appearance | Solid (typically yellow) | [2] |
| Density | ~1.7 g/cm³ | [2][4] |
| Boiling Point | 399.7 °C (Predicted) | [2][4] |
| SMILES | COC(=O)C1=NNC2=C1C=CC(=C2)Br | [3][4] |
| InChIKey | FIPMZRPZSZXFGK-UHFFFAOYSA-N | [1][4] |
Spectroscopic Signature Analysis
While raw spectra are proprietary, the structure of this compound allows for a confident prediction of its key spectroscopic features. These signatures are crucial for reaction monitoring and quality control. Spectroscopic methods are essential for the structural elucidation of such compounds.[5]
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to observe a distinct singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region should display three signals corresponding to the protons on the indazole ring. The proton at C7 will likely appear as a doublet, coupled to the C5 proton. The C5 proton will appear as a doublet of doublets, and the C4 proton as a doublet. A broad singlet corresponding to the N-H proton is also expected at a downfield shift (typically >13 ppm).
-
¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals. Key signals include the carbonyl carbon of the ester at ~160-165 ppm, the methyl carbon of the ester at ~52 ppm, and six aromatic/heteroaromatic carbons, one of which (C6) will show a significantly lower intensity due to the C-Br bond.
-
Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum is the isotopic pattern characteristic of a monobrominated compound. The [M]+ and [M+2]+ peaks will appear in an approximate 1:1 ratio. For the protonated molecule [M+H]⁺, the expected m/z values would be 254.976 and 256.974.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band from the ester group, typically around 1700-1730 cm⁻¹. A broad N-H stretching band is expected in the region of 3100-3400 cm⁻¹, and C-H stretching bands from the aromatic ring and methyl group will be observed around 2900-3100 cm⁻¹.
Comparative Analysis: Structural Analogs
The utility of a building block is best understood in the context of its alternatives. The choice between analogs often depends on the desired substitution pattern, steric effects, or downstream reaction compatibility.
| Compound | Structure | Key Differences & Implications |
| This compound (Topic Compound) | COC(=O)c1n[nH]c2cc(Br)ccc12 | Baseline: C6-Bromo site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). C3-ester for hydrolysis and amide coupling. |
| Methyl 1H-indazole-3-carboxylate [6] | COC(=O)C1=NNC2=CC=CC=C12 | No Bromine: Lacks the C6 handle for cross-coupling. Useful for modifications at the N1 position or C3-ester when C6 functionalization is not required. |
| 6-Bromo-3-methyl-1H-indazole [7] | CC1=NNC2=C1C=CC(=C2)Br | C3-Methyl instead of Ester: The methyl group is less reactive than the ester, making this analog suitable when modifications at the C3 position are undesired. The C6-bromo site remains available for coupling. |
| Methyl 6-bromo-4-methyl-1H-indazole-3-carboxylate [8] | COC(=O)C1=NNc2c1cc(Br)c(C)c2 | Additional C4-Methyl Group: The methyl group at C4 introduces steric hindrance near the N1 position and may electronically influence the reactivity of the C6-bromo group. This can be used to modulate biological activity or tune reaction selectivity. |
| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate [9] | COC(=O)c1c(I)n[nH]c2cc(Br)cc12 | Dual Halogenation: Possesses two distinct sites for cross-coupling. The C-I bond is generally more reactive than the C-Br bond, allowing for selective, sequential functionalization at C3 and then C6. |
Application in Synthesis: A Prototypical Suzuki-Miyaura Coupling Protocol
The C6-bromo position is an ideal site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the indazole and a boronic acid derivative, is a cornerstone of modern synthetic chemistry.[10]
This protocol describes a typical procedure for coupling this compound with a generic arylboronic acid.
Rationale Behind Reagent Selection
-
Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is chosen. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step (activation of the C-Br bond) and facilitates the reductive elimination step to form the product. It is known for its high efficiency and broad functional group tolerance.
-
Base: K₂CO₃ (Potassium Carbonate) is a moderately strong inorganic base. Its role is crucial: it activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. It is preferred over stronger bases like hydroxides which can promote unwanted side reactions.
-
Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or DMF) and water is used.[10] The organic solvent solubilizes the indazole substrate and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Step-by-Step Experimental Procedure
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq., 5 mol%).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[10]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling protocol described above.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 885278-42-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 6-bromo-4-methyl-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR 885523-89-7 [sigmaaldrich.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized Methyl 6-bromo-1H-indazole-3-carboxylate
Introduction: The Critical Role of Purity in a Versatile Building Block
Methyl 6-bromo-1H-indazole-3-carboxylate is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds explored for oncology and other therapeutic areas. The purity of this building block is not a trivial specification; it is the foundation upon which reliable, reproducible, and safe downstream research is built. Impurities, which can include unreacted starting materials, by-products from side reactions, residual solvents, or degradation products, can have profound consequences.[2][3] They can introduce unforeseen variables into experimental results, compromise the yield and purity of subsequent synthetic steps, and, in a drug development context, pose significant safety risks.[2]
This guide provides a comparative analysis of the essential analytical methodologies for robustly assessing the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the causal logic behind method selection, data interpretation, and the establishment of a self-validating analytical workflow that ensures the highest degree of confidence in your material.
Comparative Analysis of Core Purity Assessment Methodologies
The selection of an analytical technique is a strategic decision based on the specific information required. For a comprehensive purity profile, no single method is sufficient. Instead, a complementary suite of techniques should be employed. The primary methods can be broadly categorized into chromatographic, spectroscopic, and physical techniques.[4][5]
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6] | Quantitative purity (area %), detection and quantification of non-volatile organic impurities.[7] | Gold standard for purity analysis; high resolution, precision, and sensitivity; versatile for a wide range of compounds.[6][8][9] | May not be suitable for highly volatile or thermally unstable impurities. |
| Gas Chromatography (GC) | Differential partitioning of analytes between a gaseous mobile phase and a solid or liquid stationary phase.[10] | Detection and quantification of volatile impurities, such as residual solvents.[11][12] | Excellent for separating volatile organic compounds; high sensitivity with detectors like FID.[13] | Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass analysis capabilities of MS.[14] | Molecular weight confirmation of the main peak and structural information about unknown impurities.[12][15] | High sensitivity and specificity; powerful tool for identifying unknown impurities even in complex mixtures.[14][15] | Primarily qualitative/semi-quantitative without specific standards; increased cost and complexity.[15] |
| Quantitative NMR (qNMR) | Signal intensity of atomic nuclei in a magnetic field is directly proportional to the number of nuclei.[13] | Absolute purity determination against a certified internal standard; structural confirmation. | Provides an absolute purity value without needing a reference standard of the analyte; non-destructive.[10][13] | Lower sensitivity compared to chromatographic methods; requires a high-purity, non-interfering internal standard. |
| ¹H and ¹³C NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Unambiguous structural confirmation of the synthesized compound.[16] | Provides detailed information on molecular structure, including atom connectivity.[5][17] | Not inherently quantitative for purity unless used in a qNMR setup; less sensitive to minor impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[4] | A preliminary, physical indicator of purity. | Simple, inexpensive, and fast.[18] | Impurities typically cause melting point depression and broadening, but it is non-specific and not quantitative.[4][19] |
Integrated Experimental Workflow for Purity Verification
A robust purity assessment follows a logical progression, starting with confirmation of the desired molecule's identity and culminating in the quantification of any impurities. This workflow ensures that data from orthogonal techniques are used to build a comprehensive and validated purity profile.
Caption: Integrated workflow for identity and purity assessment.
Detailed Experimental Protocols
The following protocols are foundational starting points. As dictated by the International Council for Harmonisation (ICH) guidelines, these methods must be validated to prove they are suitable for their intended purpose.[20][21][22]
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
This method is the cornerstone for determining the purity of the main component and quantifying non-volatile organic impurities.[9]
Rationale for Method Choice: HPLC offers the high resolution necessary to separate structurally similar by-products from the main analyte, providing accurate quantification through UV detection based on peak area.[6][8]
Caption: Standard HPLC experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of HPLC-grade acetonitrile to achieve a concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
Instrumentation & Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be reported and identified if above the specified threshold.[23][24]
-
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
This technique is indispensable for verifying that the synthesized molecule has the correct chemical structure.
Rationale for Method Choice: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton in the molecule, serving as a definitive identity test.[12][17] The chemical shifts and coupling constants are unique fingerprints of the molecular structure.[25][26]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for indazole derivatives, ensuring solubility and allowing observation of the N-H proton.[25]
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
-
Data Interpretation (Expected Signals for this compound):
-
N-H Proton: A broad singlet at a high chemical shift (e.g., >13 ppm in DMSO-d₆), characteristic of the acidic indazole proton.[27]
-
Aromatic Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 6-bromo substitution pattern.[28][29]
-
Methyl Protons: A singlet at approximately 3.9-4.0 ppm, integrating to 3 protons, corresponding to the methyl ester group.
-
Protocol 3: Impurity Identification by LC-MS
This hyphenated technique is the primary tool for characterizing unknown impurities detected by HPLC.
Rationale for Method Choice: By coupling the separation from HPLC with the detection power of mass spectrometry, one can obtain the molecular weight of co-eluting impurities.[15] This information is the first and most critical step in proposing a chemical structure for an unknown. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[15]
Step-by-Step Methodology:
-
Instrumentation:
-
Use an HPLC system connected directly to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).
-
Employ the same chromatographic conditions as the HPLC-UV method to ensure retention time correlation. Use a volatile mobile phase modifier like formic acid instead of non-volatile buffers.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ionization modes (e.g., Electrospray Ionization - ESI) to maximize the chance of detecting all impurities.
-
Obtain the mass spectrum for the main peak to confirm the molecular weight of the target compound (C₉H₇BrN₂O₂; MW: ~255.07 g/mol ).[30][31]
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
-
Data Analysis:
-
Analyze the molecular ion ([M+H]⁺ or [M-H]⁻) for each impurity.
-
Use this mass to hypothesize potential structures, such as unreacted starting materials (e.g., 6-bromo-1H-indazole-3-carboxylic acid), over-reacted products, or degradation products.
-
Conclusion: A Triad of Techniques for Unquestionable Quality
The purity assessment of this compound is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. While HPLC serves as the quantitative workhorse, its findings are only fully validated when supported by NMR for structural confirmation and LC-MS for the identification of unknown impurities. This triad of methods forms a self-validating system that provides the highest degree of confidence in the quality of your synthesized material, ensuring the integrity and success of your research and development efforts.
References
- 1. This compound | 885278-42-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. moravek.com [moravek.com]
- 19. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. mca.gm [mca.gm]
- 22. wjarr.com [wjarr.com]
- 23. jpionline.org [jpionline.org]
- 24. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 29. rsc.org [rsc.org]
- 30. This compound | CymitQuimica [cymitquimica.com]
- 31. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Spectral Databases for Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Substituted Indazoles and the Need for High-Fidelity Spectral Data
Substituted indazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of bioactive molecules, exhibiting activities ranging from anti-cancer to anti-inflammatory and antiviral properties. The precise substitution pattern on the indazole ring system dictates the molecule's three-dimensional structure, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.
Unambiguous structural characterization is therefore not just a formality, but a critical prerequisite for meaningful pharmacological studies. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are the workhorses of this characterization process. The resulting spectral data serves as a unique fingerprint for each molecule. However, the interpretation of this data and the confirmation of novel structures are greatly accelerated and validated by referencing against established spectral databases.
This guide provides a comparative overview of the most pertinent spectral databases for substituted indazoles, offering insights into their respective strengths and weaknesses. Furthermore, it details robust, field-proven experimental protocols for acquiring high-quality spectral data for these heterocyclic systems, ensuring that your research is built upon a foundation of scientific integrity.
Comparing the Spectral Database Landscape for Substituted Indazoles
The choice of a spectral database is a critical decision for any research team. The ideal database should offer comprehensive coverage of the chemical space of interest, high-quality, curated data, and user-friendly search functionalities. For substituted indazoles, the landscape is a mix of large, generalist databases and more fragmented, specialized resources.
| Database/Resource | Type | Coverage of Substituted Indazoles | Data Quality | Accessibility | Key Features |
| Wiley SpectraBase [1][2] | Commercial | Extensive | High (Curated) | Subscription | Large collection of NMR, IR, MS, and UV-Vis spectra. Advanced search capabilities.[3] |
| Bio-Rad/Sadtler [4][5] | Commercial | Extensive | High (Curated) | Subscription | Renowned for its comprehensive IR and NMR libraries. Often integrated with spectrometer software. |
| NIST Chemistry WebBook [6][7][8] | Public | Moderate | Good (Peer-reviewed) | Free | Primarily mass spectra and some IR and UV-Vis spectra. A valuable resource for basic indazole structures.[6][7][8] |
| Spectral Database for Organic Compounds (SDBS) [9][10][11] | Public | Moderate | Good (Curated) | Free | Integrated database with NMR (¹H and ¹³C), MS, IR, Raman, and ESR spectra.[9][10][11] |
| Scientific Literature (e.g., ACS, RSC, Elsevier) | Primary Research | Sporadic but Detailed | Variable (Peer-reviewed) | Subscription/Open Access | Provides spectral data for newly synthesized, often complex, substituted indazoles with detailed experimental context.[12][13] |
| PubChem | Public Aggregator | Moderate | Variable (Aggregated) | Free | Links to spectral data from various sources, including NIST and SpectraBase.[2] |
Expert Insights on Database Selection:
For research groups heavily invested in the synthesis of novel substituted indazoles, a subscription to a comprehensive commercial database like Wiley SpectraBase [1][2] or the collections from Bio-Rad [4][5] is highly recommended. The breadth of their collections and the quality of the curated data can significantly accelerate structure verification and dereplication efforts.
Public databases such as the NIST Chemistry WebBook [6][7][8] and SDBS [9][10][11] are invaluable for foundational compounds and for educational purposes. They provide a solid baseline of spectral information for unsubstituted and simply substituted indazoles.
Finally, the primary scientific literature remains a critical, albeit less centralized, resource. When venturing into novel substitution patterns, it is highly likely that analogous structures have been reported in journals. A thorough literature search can often yield high-quality spectral data for closely related compounds, providing crucial reference points for your own analysis.
Experimental Protocols for High-Fidelity Spectral Data Acquisition
The quality of the spectral data is paramount. A poorly acquired spectrum can be misleading and hinder accurate structure elucidation. The following protocols are designed to yield high-quality, reproducible data for substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. For substituted indazoles, both ¹H and ¹³C NMR are essential.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Common choices for indazoles include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often advantageous for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., N-H).
-
Concentration: Aim for a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Purity: Ensure the sample is free of residual solvents and other impurities that can complicate spectral interpretation.
¹H NMR Acquisition Parameters (300-500 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Typically 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 8-16 scans are generally adequate for samples of this concentration.
¹³C NMR Acquisition Parameters (75-125 MHz spectrometer):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Causality Behind Experimental Choices: The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding. The relaxation delay is crucial for obtaining accurate integrations in ¹H NMR and for observing quaternary carbons in ¹³C NMR.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
Sample Preparation:
-
Solvent: Use a volatile solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water.
-
Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL).
Acquisition Parameters (LC-MS with ESI or APCI):
-
Ionization Mode: Electrospray ionization (ESI) is generally suitable for most indazole derivatives, often in positive ion mode. Atmospheric pressure chemical ionization (APCI) can be an alternative.
-
Mass Range: Scan a range that comfortably includes the expected molecular ion (e.g., m/z 100-1000).
-
Fragmentation: For structural information, tandem mass spectrometry (MS/MS) is invaluable. Select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
Causality Behind Experimental Choices: The choice of ionization technique depends on the polarity and thermal stability of the analyte. ESI is gentler and suitable for a wider range of compounds, while APCI is better for less polar molecules. MS/MS provides crucial connectivity information by breaking the molecule apart in a controlled manner.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet. This method is often preferred for obtaining high-resolution spectra of solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.[14]
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[14]
Acquisition Parameters (FTIR spectrometer):
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are usually adequate.
-
Background: Always run a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) to subtract atmospheric and instrumental contributions.
Causality Behind Experimental Choices: The sample preparation method is critical for obtaining a good quality IR spectrum. The KBr pellet method often yields sharper bands than the Nujol mull, as the Nujol itself has characteristic C-H stretching and bending absorptions. ATR is excellent for rapid screening but the relative intensities of the bands can differ from transmission spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like indazoles.
Sample Preparation:
-
Solvent: Choose a UV-transparent solvent in which the sample is soluble. Common choices include ethanol, methanol, and acetonitrile.
-
Concentration: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).
Acquisition Parameters:
-
Wavelength Range: Scan from approximately 200 to 400 nm.
-
Blank: Use a cuvette containing the pure solvent as a blank to zero the instrument.
Causality Behind Experimental Choices: The concentration is critical for adherence to the Beer-Lambert law, which relates absorbance to concentration. The choice of solvent can influence the wavelength of maximum absorption (λmax) due to solvatochromic effects.
Visualization of Workflows
Workflow for Spectral Data Acquisition and Analysis
Caption: Workflow for acquiring, processing, and analyzing spectral data for substituted indazoles.
Logical Relationship Between Spectroscopic Methods for Structure Elucidation
Caption: Interplay of spectroscopic techniques for the structural elucidation of substituted indazoles.
Conclusion: Ensuring Data Integrity in Indazole Research
The robust characterization of substituted indazoles is fundamental to advancing drug discovery and development. A judicious selection of spectral databases, coupled with meticulous experimental technique, forms the bedrock of this process. Commercial databases offer extensive, curated collections that can significantly streamline research, while public resources and the primary literature provide valuable, cost-effective alternatives.
By adhering to the detailed protocols outlined in this guide, researchers can ensure the acquisition of high-fidelity, reproducible spectral data. This commitment to scientific integrity not only validates the structures of novel indazole derivatives but also contributes to the collective body of knowledge that will drive future innovations in medicinal chemistry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. bio-rad.com [bio-rad.com]
- 5. BIORAD Infrared Spectral Data from the Bio-Rad/Sadtler IR Data Collection Was Obtained from Bio-Rad Laboratories, Philadelphia, PA (US). - References - Scientific Research Publishing [scirp.org]
- 6. 1H-Indazole [webbook.nist.gov]
- 7. 1H-Indazole [webbook.nist.gov]
- 8. 1H-Indazole [webbook.nist.gov]
- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 10. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jascoinc.com [jascoinc.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 6-bromo-1H-indazole-3-carboxylate
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] For researchers and medicinal chemists, the precise atomic arrangement of a novel chemical entity like Methyl 6-bromo-1H-indazole-3-carboxylate, a versatile building block in pharmaceutical research[3], dictates its physicochemical properties, biological activity, and potential for therapeutic intervention. This guide provides an in-depth, objective comparison of the preeminent technique for absolute structure elucidation, single-crystal X-ray crystallography, with other powerful analytical methods. By examining the experimental data and inherent strengths and limitations of each approach, we aim to equip scientists with the critical insights needed to select the most appropriate validation strategies for their research endeavors.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. It provides a high-resolution, three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and stereochemistry.
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is crucial for obtaining high-quality data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Crystallization and Data Collection
Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane)
-
Small vials or test tubes
-
Microscope
Procedure:
-
Solvent Screening: A critical first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[4] This is typically done on a small scale by testing the solubility of a few milligrams of the compound in various solvents.
-
Crystallization Setup: Once a suitable solvent is identified, a saturated solution is prepared by dissolving the compound in a minimal amount of the hot solvent. Several methods can then be employed to induce crystallization:
-
Slow Evaporation: The vial is loosely capped, allowing the solvent to evaporate slowly over hours to days, leading to the formation of crystals as the solution becomes supersaturated.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting and Mounting: Once crystals of sufficient size and quality have formed, a single crystal is carefully selected under a microscope and mounted on a goniometer head for data collection.
-
X-ray Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects the intensities and positions of these diffracted beams as the crystal is rotated.
Data Interpretation and Validation
The result of an X-ray diffraction experiment is a set of crystallographic data that includes the unit cell dimensions, space group, and a list of reflection intensities. This data is then used to solve and refine the crystal structure. While a crystal structure for this compound is not publicly available, we can examine the data from a closely related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , to understand the nature of the output.[5][6]
| Parameter | Value (for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.1234 (2), b = 11.4567 (3), c = 12.3456 (4) | The lengths of the unit cell edges. |
| β (°) | 109.87 (1) | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1345.6 (1) | The volume of the unit cell. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
Note: The crystallographic data presented here is for a representative related structure and not for this compound itself.
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and crucial information. For a comprehensive validation, a combination of methods is always recommended.
Caption: Comparison of information from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the elucidation of the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired for ¹H and ¹³C nuclei. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish correlations between protons and carbons, which is instrumental in piecing together the molecular structure.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information | Absolute 3D structure, bond lengths, angles, stereochemistry | Atom connectivity, chemical environment, dynamic processes in solution |
| Strengths | Unambiguous structure determination | Provides information on solution-state conformation and dynamics |
| Limitations | Requires single crystals, which can be difficult to grow | Does not provide absolute 3D structure; interpretation can be complex for intricate molecules |
For this compound, ¹H NMR would reveal the number of distinct protons and their splitting patterns, indicating neighboring protons. ¹³C NMR would show the number of unique carbon environments. While no specific published spectra for this exact molecule are readily available, related indazole ester derivatives show characteristic chemical shifts for the aromatic and ester functional groups.[7]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using a soft ionization technique like electrospray ionization (ESI) to keep the molecule intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Sample Amount | Micrograms (single crystal) | Nanograms to picograms |
| Information | 3D atomic arrangement | Molecular weight and elemental formula |
| Strengths | Definitive structural information | High sensitivity and accuracy for molecular formula determination |
| Limitations | Requires crystalline material | Provides no information on atom connectivity or stereochemistry |
For this compound (C₉H₇BrN₂O₂), the expected monoisotopic mass is approximately 253.9691 g/mol .[8] HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the proposed elemental composition.
Conclusion: A Synergistic Approach to Structural Validation
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Metabolite Identification of Indazole-3-Carboxamide Derivatives: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth, objective comparison of the primary analytical techniques for the metabolite identification of indazole-3-carboxamide derivatives, a chemical class that includes a significant number of pharmacologically active compounds, including synthetic cannabinoids. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Metabolite Identification for Indazole-3-Carboxamides
Indazole-3-carboxamide derivatives are a diverse class of compounds with a wide range of biological activities. Their metabolic profile dictates their pharmacokinetic properties, efficacy, and potential for toxicity.[1][2] Identifying and characterizing their metabolites is not only a scientific necessity but also a regulatory requirement to assess the safety of new drug candidates.[3] The discovery of disproportionately formed human metabolites late in development can lead to significant delays and increased costs. Therefore, a robust and efficient metabolite identification strategy is paramount.
Common Metabolic Pathways of Indazole-3-Carboxamide Derivatives
In vitro studies, primarily using human liver microsomes (HLM), have revealed several common metabolic pathways for indazole-3-carboxamide derivatives.[1][4][5][6][7][8] These biotransformations are categorized into Phase I and Phase II reactions.
Phase I Reactions:
-
Hydroxylation: This is a major metabolic route, often occurring on alkyl or cycloalkyl substituents.[1][5]
-
Ester Hydrolysis: For compounds containing an ester moiety, hydrolysis to the corresponding carboxylic acid is a prevalent pathway.[1][7]
-
Dehydrogenation: The formation of ketones or other oxidized species can occur.[5]
-
N-dealkylation: Cleavage of alkyl groups attached to a nitrogen atom is also observed.[5]
-
Oxidative Defluorination: For fluorinated analogs, this can be a significant metabolic step.[4][6]
Phase II Reactions:
-
Glucuronidation: Following Phase I modifications, metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[4][5][6]
Below is a generalized diagram illustrating these primary metabolic pathways.
Caption: Generalized Phase I and Phase II metabolic pathways for indazole-3-carboxamide derivatives.
A Comparative Analysis of Key Analytical Techniques
The robust identification and structural elucidation of metabolites heavily rely on a combination of sophisticated analytical techniques. The three pillars of modern metabolite identification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | LC-MS/MS (Triple Quadrupole) | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Targeted quantification and screening | Metabolite profiling, structural elucidation of unknowns | Definitive structure confirmation, isomer differentiation |
| Sensitivity | Excellent (pg to fg range) | Very Good (ng to pg range) | Lower (µg to mg range) |
| Selectivity | High (with MRM) | Excellent | Excellent |
| Structural Info | Fragmentation patterns | Accurate mass, elemental composition, fragmentation | Unambiguous connectivity, stereochemistry |
| Throughput | High | Medium to High | Low |
| Key Advantage | Superior for quantitative analysis | Confidence in identifying unknown metabolites | Gold standard for structural elucidation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, particularly with a triple quadrupole mass spectrometer, is the workhorse for targeted metabolite analysis due to its exceptional sensitivity and selectivity.[9][10] The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection and quantification of known or predicted metabolites in complex biological matrices.
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis.[9][11][12][13]
-
Sample Preparation (Human Urine):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog).
-
Perform enzymatic hydrolysis (if targeting glucuronidated metabolites) using β-glucuronidase at 37°C for 2 hours.
-
Conduct Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample.
-
Wash with a low percentage of organic solvent (e.g., 10% methanol in water).
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for the parent drug and each potential metabolite using authentic standards or from in-source fragmentation.
-
Collision Energy: Optimize for each transition.
-
Caption: A typical workflow for the quantitative analysis of indazole-3-carboxamide metabolites using LC-MS/MS.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.[1][4][5][6][14][15] This capability is invaluable for untargeted metabolite profiling and for proposing the structures of novel metabolites.
This protocol is based on methodologies described for the analysis of synthetic cannabinoids using HRMS.[1][4][5][6][8]
-
In Vitro Incubation (Human Liver Microsomes):
-
Prepare an incubation mixture containing:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-HRMS analysis.
-
-
LC-HRMS Conditions:
-
LC conditions are similar to those used for LC-MS/MS.
-
HRMS Conditions:
-
Ionization Mode: ESI positive.
-
Acquisition Mode: Full scan with a high resolution (e.g., > 30,000 FWHM).
-
Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the most intense ions in the full scan to obtain fragmentation data for metabolite identification.
-
Mass Accuracy: Ensure mass accuracy is within 5 ppm.[8]
-
-
-
Data Analysis:
-
Use metabolite identification software to search for expected and unexpected metabolites by comparing the incubated samples to control samples (without substrate or NADPH).
-
Propose elemental compositions based on accurate mass measurements.
-
Interpret fragmentation patterns to localize the site of metabolic modification.[15][16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS techniques provide valuable information on mass and fragmentation, NMR spectroscopy is the gold standard for the unambiguous structural elucidation of metabolites.[14][18][20][21] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive determination of connectivity and stereochemistry, which is often impossible with MS alone.
Mass spectrometry may not be able to distinguish between positional isomers. For example, hydroxylation can occur at multiple sites on a molecule, resulting in metabolites with the same mass and similar fragmentation patterns. NMR is essential to definitively determine the exact position of the hydroxyl group.
-
Metabolite Production and Isolation:
-
Generate a sufficient quantity of the metabolite of interest, often through scaled-up in vitro incubations or by isolation from in vivo samples (e.g., urine).[21]
-
Purify the metabolite using chromatographic techniques (e.g., preparative HPLC) to obtain a sample of high purity (typically >95%).
-
-
NMR Data Acquisition:
-
Dissolve the purified metabolite in a deuterated solvent (e.g., DMSO-d₆).[20]
-
Acquire a suite of NMR experiments, including:
-
1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
-
Structure Elucidation:
-
Integrate the data from all NMR experiments to assemble the complete chemical structure of the metabolite.
-
Caption: A streamlined workflow for the definitive structural elucidation of metabolites using NMR spectroscopy.
Conclusion and Future Perspectives
The comprehensive metabolite identification of indazole-3-carboxamide derivatives requires a multi-faceted analytical approach. LC-MS/MS is the ideal tool for sensitive and high-throughput quantification of known metabolites. HRMS provides the power to profile and identify unknown metabolites with high confidence. Finally, NMR spectroscopy offers the definitive structural elucidation necessary to resolve any ambiguities, particularly with isomeric metabolites.
As new indazole-3-carboxamide derivatives continue to be developed, the integration of these techniques, coupled with advanced data processing workflows, will be essential for accelerating drug development programs and ensuring the safety and efficacy of these novel compounds. The strategic application of these methodologies, as outlined in this guide, will empower researchers to navigate the complexities of drug metabolism with scientific rigor and confidence.
References
- 1. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers for Diagnosing Co-abuse of 5F-MDMB-PINACA and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 11. annexpublishers.com [annexpublishers.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyl 6-bromo-1H-indazole-3-carboxylate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, indazole derivatives are critical scaffolds in medicinal chemistry, known for their wide range of biological activities.[1][2] However, with innovation comes the responsibility of safe management, particularly concerning the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 6-bromo-1H-indazole-3-carboxylate, a halogenated organic compound. Our focus is to move beyond mere compliance, embedding a deep understanding of the chemical's nature to ensure the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 885278-42-2) is a solid organic intermediate.[3][4][5] While a specific, universally adopted, fully comprehensive Safety Data Sheet (SDS) can vary by supplier, data from available SDSs and structurally similar compounds allow us to build a reliable hazard profile.[6][7][8]
The primary concerns stem from its classification as a halogenated heterocyclic compound and its potential biological activity.
-
Hazard Classification: Based on available data, this compound and its analogs are typically considered hazardous.[9][10][11] It is prudent to assume it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][9]
-
Environmental Hazard: As a brominated organic compound, it falls into a category of substances that require careful management to prevent environmental release. Halogenated organic compounds can be persistent in the environment and may form more toxic byproducts if improperly incinerated.[12] This is the core reason for the strict segregation of halogenated waste streams.
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazard profile, the following PPE is mandatory when handling this compound in any form, including for disposal:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[7][8]
-
Body Protection: A standard laboratory coat must be worn to protect against skin exposure.[7]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is any risk of aerosolization, a NIOSH-approved respirator should be used.[7][9]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is segregation. Do not mix waste containing this compound with non-halogenated chemical waste.
Causality: Halogenated waste requires specific disposal technologies, such as high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[13] Mixing it with non-halogenated waste complicates the disposal process, increases costs, and can lead to non-compliance with environmental regulations.[14][15]
The workflow below illustrates the initial decision-making process for waste segregation.
Caption: Initial waste segregation decision workflow.
Step-by-Step Disposal Protocols
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16][17] Never dispose of this chemical down the drain or as regular trash.[16][18] Evaporation in a fume hood is not a permissible disposal method.[16][19]
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Container: Keep the compound in its original, clearly labeled container if possible. If transferring, use a new, clean, and compatible container with a secure, screw-top lid.
-
Labeling: The container must be labeled as hazardous waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date accumulation started.
-
The primary hazards (e.g., "Irritant," "Acutely Toxic").
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[19] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.[16][19]
-
Pickup: Submit a hazardous waste collection request to your EHS department.[16]
Protocol 2: Disposal of Contaminated Labware
This category includes items like pipette tips, centrifuge tubes, gloves, and weighing papers that are grossly contaminated, as well as glassware.
-
Gross Decontamination: For heavily contaminated items, remove as much of the solid residue as possible (scraping back into the solid waste container) inside a chemical fume hood.
-
Sharps: All contaminated needles, syringes, or broken glass must be placed directly into a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."[14]
-
Solid Waste: Non-sharp, contaminated solid items (gloves, weighing paper, etc.) should be collected in a dedicated, leak-proof container or a durable, labeled bag. This container must be labeled "Halogenated Organic Solid Waste."
-
Glassware:
-
Rinsing: Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol). Crucially, the rinseate is also hazardous waste. [16]
-
Rinseate Collection: Collect all solvent rinses in a dedicated "Halogenated Organic Liquid Waste" container.[16]
-
Clean Glassware: After triple-rinsing, the glassware can typically be washed and reused. If it is to be disposed of, it can often be placed in a "Clean Lab Glass" disposal box, but confirm this with your institution's EHS.[14]
-
Protocol 3: Disposal of Contaminated Liquid Waste
This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Container: Use a dedicated, compatible, and leak-proof container with a screw-top lid. Plastic-coated glass or high-density polyethylene (HDPE) containers are often preferred.[17] The container must not be filled beyond 90% capacity to allow for expansion.[19]
-
Labeling: Label the container "Halogenated Organic Liquid Waste." List all chemical constituents and their approximate percentages.
-
Storage: Keep the container tightly sealed in your laboratory's Satellite Accumulation Area (SAA), preferably within secondary containment (such as a plastic tub) to mitigate spills.[7]
-
Pickup: Arrange for disposal through your EHS department once the container is full or has been in storage for the maximum allowed time (often up to 12 months, provided accumulation limits are not exceeded).[17]
Spill Management: Immediate and Safe Response
In the event of a spill, your immediate response is critical to safety.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Assess and Evacuate: For large spills, or spills in poorly ventilated areas, evacuate the lab immediately and contact your EHS emergency line.
-
Manage Minor Spills: For small, manageable spills:
-
Ensure you are wearing the full, appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid creating dust.[8]
-
Carefully sweep the absorbed material into a designated waste container.
-
The container and all cleanup materials must be disposed of as "Halogenated Organic Solid Waste" following Protocol 2.[16]
-
Summary and Data Reference
The following table summarizes the key disposal information for quick reference.
| Waste Type | Container | Waste Stream Category | Key Disposal Steps |
| Unused Solid Compound | Original or compatible sealed container | Halogenated Organic Solid Waste | Label clearly; Store in SAA; Arrange EHS pickup. |
| Contaminated Sharps | Puncture-proof sharps container | Halogenated Organic Solid Waste | Label as "Hazardous Waste Sharps"; Arrange EHS pickup. |
| Contaminated Non-Sharps | Lined, leak-proof solid waste bin | Halogenated Organic Solid Waste | Collect all contaminated items; Seal and label; Arrange EHS pickup. |
| Contaminated Liquids | Compatible, sealed liquid waste container | Halogenated Organic Liquid Waste | Collect all solutions and rinses; List all components; Store in SAA with secondary containment; Arrange EHS pickup. |
| Spill Cleanup Materials | Sealed, leak-proof container | Halogenated Organic Solid Waste | Collect all absorbent and PPE; Label clearly; Arrange EHS pickup. |
By adhering to these detailed protocols, researchers can ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always remember that these guidelines are designed to complement, not replace, the specific requirements of your institution's EHS department and local regulations.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. This compound | 885278-42-2 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 15. wku.edu [wku.edu]
- 16. vumc.org [vumc.org]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. acs.org [acs.org]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling Methyl 6-bromo-1H-indazole-3-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 6-bromo-1H-indazole-3-carboxylate (CAS No. 885278-42-2). As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical insights gained from extensive laboratory experience. This document is designed for researchers, scientists, and drug development professionals who work with this and structurally similar halogenated indazole derivatives. The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and proactive.
Hazard Identification: Understanding the Risks
This compound and its analogs are potent chemical agents. A thorough understanding of their hazard profile is the cornerstone of safe laboratory practice. Based on Safety Data Sheets (SDS) for this compound and structurally related bromoindazoles, the primary hazards are significant.[1][2]
-
Acute Toxicity: The compound is classified as harmful if swallowed or inhaled.[1] Ingestion can lead to gastrointestinal irritation, while inhalation may cause severe respiratory tract irritation.[3][4]
-
Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[1][4] Prolonged exposure can lead to more severe damage.
-
Specific Target Organ Toxicity (Single Exposure): The compound is known to target the respiratory system, causing irritation.[5][6]
These hazards necessitate a multi-layered approach to protection, combining engineering controls with meticulous personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like fume hoods are the first line of defense, PPE is the critical final barrier between you and the chemical.[7] The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Type: Nitrile or neoprene gloves are recommended.[8] Always use powder-free gloves to prevent aerosolization of the compound.[7] Practice: Double-gloving is best practice when handling highly potent compounds. Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[7] |
| Eyes/Face | Safety goggles and face shield | Rationale: Standard safety glasses with side shields offer insufficient protection from splashes.[7] Chemical safety goggles that form a seal around the eyes are mandatory.[8] A full-face shield must be worn over the goggles whenever there is a risk of splashing or when handling larger quantities.[8][9] |
| Body | Laboratory coat (fully buttoned) | Type: A standard laboratory coat provides a necessary barrier against incidental skin contact.[8] Ensure it is fully buttoned with sleeves rolled down. For procedures with higher risk of contamination, disposable coveralls should be considered.[9] |
| Respiratory | NIOSH-approved respirator | Requirement: A respirator is mandatory when handling the compound outside of a certified chemical fume hood or if there is any risk of dust generation.[8][10] The specific cartridge type should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step operational plan is non-negotiable. This protocol is designed to minimize exposure at every stage of the handling process.
Engineering Controls & Preparation
-
Work Area: All manipulations of solid this compound must be conducted within a certified chemical fume hood to control exposure via inhalation.[8][11]
-
Safety Equipment: Verify that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance of your workstation.[4]
-
Gather Materials: Before bringing the chemical into the hood, ensure all necessary PPE, spatulas, weighing paper, and waste containers are present and ready for use.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before entering the laboratory space where the chemical is stored or used.
-
Transfer: Use dedicated spatulas and tools to handle the solid. Avoid any actions that could generate dust, such as scraping or vigorous shaking.[8][10] If transferring from a larger container, do so slowly and carefully.
-
Weighing: If possible, weigh the material directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Carefully remove PPE, avoiding contact with the exterior. Wash hands and forearms thoroughly with soap and water.[6][11]
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Spill and Disposal Plan
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is crucial.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area of the spill.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill unless you are trained and equipped to do so. Contact your institution's EHS team.
-
Small Spill Cleanup: For a small, contained spill inside a fume hood:
-
Ensure you are wearing all appropriate PPE, including respiratory protection.[8]
-
Carefully sweep up the solid material with a scoop or brush, avoiding dust generation.[10]
-
Place the material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[1][3]
-
Wipe the area with a suitable solvent (as determined by your lab's standard operating procedures), and place the wipes in the same hazardous waste container.
-
Waste Disposal
-
Segregation: All materials contaminated with this compound, including excess compound, contaminated gloves, wipes, and weighing paper, must be treated as hazardous waste.
-
Containment: Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1][10] Do not mix with other waste streams.
-
Disposal: Dispose of the container through your institution's approved hazardous waste disposal program.[5][6] You must adhere to all local, state, and federal regulations regarding chemical waste disposal.[4]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your work, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 885278-42-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
